molecular formula C10H11F3N4O B3124428 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline CAS No. 318258-31-0

5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Número de catálogo: B3124428
Número CAS: 318258-31-0
Peso molecular: 260.22 g/mol
Clave InChI: HEXIEJNPHSTKMF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline (CAS 318258-31-0) is a synthetic quinazoline derivative supplied for investigative purposes in chemical biology and oncology research. This compound features a ureido functional group at the 2-position of the tetrahydropyrimidine ring, presenting a molecular formula of C 10 H 11 F 3 N 4 O and a molecular weight of 260.22 g/mol . Quinazoline derivatives are recognized as vital pharmacophores in medicinal chemistry, with many acting as potent inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) . Established FDA-approved anticancer drugs like erlotinib and gefitinib are based on the 4-anilinoquinazoline scaffold, underscoring the value of this chemical class in developing targeted chemotherapeutic agents . Researchers are therefore interested in novel quinazoline analogues, such as this ureido-substituted derivative, for their potential to inhibit abnormal cellular growth and proliferation by targeting specific molecular pathways. The compound's calculated properties, including a LogP of 1.3 and multiple hydrogen bond acceptors and donors, suggest favorable characteristics for drug discovery applications . This product is provided exclusively for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Propiedades

IUPAC Name

[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N4O/c11-10(12,13)7-5-3-1-2-4-6(5)15-9(16-7)17-8(14)18/h1-4H2,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXIEJNPHSTKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)NC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180745
Record name N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318258-31-0
Record name N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318258-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The quinazoline scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on the specific, albeit currently uncharacterized, compound 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline. While direct experimental data for this molecule is not available in the public domain, this document synthesizes information from structurally related compounds to propose potential mechanisms of action and provides a comprehensive experimental roadmap for their elucidation. We will explore plausible biological targets based on the known activities of the 5,6,7,8-tetrahydroquinazoline core, the influence of the trifluoromethyl substituent, and the ureido moiety. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a framework for investigating novel compounds in this chemical class.

Part 1: Deconstruction of the Molecular Architecture and Potential Bioactivity

The structure of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline suggests a molecule designed with specific pharmacophoric features in mind. To understand its potential mechanism of action, we must dissect the contributions of its core scaffold and key functional groups.

The 5,6,7,8-Tetrahydroquinazoline Core: A Privileged Scaffold

The 5,6,7,8-tetrahydroquinazoline skeleton is a recurring motif in compounds with a wide array of biological activities.[1] Research into derivatives of this scaffold has revealed several potential therapeutic applications, including:

  • Antitubercular Activity: Molecular docking studies have suggested that some 5,6,7,8-tetrahydroquinazoline derivatives exhibit high binding affinity for essential enzymes in Mycobacterium tuberculosis. These include dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[1][2][3]

  • Antifungal Properties: A notable derivative has been shown to act as an antifungal agent by targeting sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol in fungi.[4]

  • Anticancer Potential: The broader quinazoline class is well-known in oncology, and related dihydropyrimido[4,5-f]quinazoline derivatives have been developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[5]

  • Metabolic and Anti-inflammatory Roles: Various substituted 5,6,7,8-tetrahydroquinoline compounds have been investigated for the treatment of metabolic disorders like diabetes mellitus and for inflammatory conditions.[6]

The Trifluoromethyl (CF3) Group: A Bioisostere for Potency and Stability

The trifluoromethyl group is a common addition in modern medicinal chemistry due to its unique electronic properties.[7] Its inclusion at the 4-position of the quinazoline ring likely serves several purposes:

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can improve the pharmacokinetic profile of the compound.

  • Enhanced Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

  • Potent Electron-Withdrawing Effects: As a strong electron-withdrawing group, it can significantly alter the pKa of nearby functionalities and influence binding interactions with target proteins.[7]

The 2-Ureido Moiety: A Key Hydrogen Bonding Feature

The ureido group (-NH-CO-NH2) at the 2-position is a critical feature for potential protein-ligand interactions. It is an excellent hydrogen bond donor and acceptor, which can facilitate strong and specific binding to a target protein's active site. In many known drugs, the urea moiety is crucial for anchoring the molecule within a binding pocket.

Part 2: A Proposed Signaling Pathway and Mechanistic Hypothesis

Based on the analysis of the compound's structural components, a plausible, though hypothetical, mechanism of action is the inhibition of a kinase, such as CDK2. The quinazoline core can mimic the adenine region of ATP, the trifluoromethyl group can provide additional hydrophobic interactions, and the ureido group can form key hydrogen bonds within the kinase's hinge region.

A potential signaling pathway affected by the inhibition of CDK2 is the cell cycle progression pathway. By inhibiting CDK2, the compound could arrest the cell cycle at the G1/S transition, leading to an anti-proliferative effect.

G cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription CDK2 CDK2 Cyclin E->CDK2 Activates DNA_Synthesis DNA Synthesis CDK2->DNA_Synthesis Promotes Compound 5,6,7,8-Tetrahydro-4-trifluoromethyl -2-ureidoquinazoline Compound->CDK2 Inhibits

Caption: Hypothetical inhibition of the CDK2 pathway by the compound.

Part 3: An Experimental Blueprint for Mechanism of Action Elucidation

To rigorously determine the mechanism of action of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline, a systematic, multi-faceted approach is required.

Workflow for Target Identification and Validation

The initial and most critical step is to identify the direct biological target(s) of the compound. A combination of computational and experimental methods should be employed.

G cluster_computational In Silico Screening cluster_experimental Experimental Screening start Test Compound docking Reverse Docking (Target Prediction) start->docking similarity Pharmacophore Similarity Search start->similarity affinity_chrom Affinity Chromatography- Mass Spectrometry start->affinity_chrom proteomics Chemical Proteomics (e.g., CETSA, DARTS) start->proteomics putative_targets List of Putative Targets docking->putative_targets similarity->putative_targets affinity_chrom->putative_targets proteomics->putative_targets validation Target Validation (e.g., siRNA, CRISPR) putative_targets->validation validated_target Validated Target validation->validated_target

Caption: Workflow for identifying and validating the biological target.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization: Synthesize an analogue of the test compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative activity is observed).

  • Affinity Pull-down: Incubate the cell lysate with the compound-conjugated beads. The target protein(s) will bind to the immobilized compound.

  • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, either by using a high concentration of the free compound or by changing buffer conditions (e.g., pH, salt concentration).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry (LC-MS/MS).

In Vitro Biochemical and Biophysical Characterization

Once a target is validated, the next step is to quantify the interaction between the compound and the purified target protein.

Table 1: Summary of In Vitro Characterization Data

Assay TypeParameterValue (e.g., µM, nM)
Biochemical Assay IC50
(e.g., Kinase Assay)Ki
Biophysical Assay KD
(e.g., SPR, ITC)kon
koff
ΔH
-TΔS

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation: Purify the validated target protein and dialyze it extensively against the assay buffer. Dissolve the test compound in the same buffer.

  • Loading: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change upon binding.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).

Cell-Based Assays for Cellular Target Engagement and Downstream Effects

The final phase of mechanistic study is to confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways as hypothesized.

G cluster_engagement Target Engagement Assays cluster_downstream Downstream Effect Assays start Treat Cells with Compound cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa nanoBRET NanoBRET™ Assay start->nanoBRET engagement_confirm Target Engagement Confirmed cetsa->engagement_confirm nanoBRET->engagement_confirm western_blot Western Blot for Phospho-proteins downstream_effect Downstream Pathway Modulation Confirmed western_blot->downstream_effect reporter_assay Reporter Gene Assay reporter_assay->downstream_effect cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_cycle->downstream_effect engagement_confirm->western_blot engagement_confirm->reporter_assay engagement_confirm->cell_cycle

Caption: Workflow for cell-based target engagement and pathway analysis.

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Treatment: Culture an appropriate cell line and treat with varying concentrations of the test compound for a specified time.

  • Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Electrophoresis & Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for a phosphorylated downstream target (e.g., phospho-Rb if CDK2 is the target), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Re-probe the membrane with an antibody for the total protein as a loading control.

Conclusion

While the precise mechanism of action for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline remains to be experimentally determined, its molecular structure provides a strong basis for forming rational hypotheses. The combination of the privileged 5,6,7,8-tetrahydroquinazoline scaffold, the potency-enhancing trifluoromethyl group, and the hydrogen-bonding ureido moiety suggests a high potential for specific and potent inhibition of a protein target, possibly a kinase involved in cell cycle regulation. The experimental blueprint detailed in this guide provides a rigorous and systematic pathway for any research team to follow in order to fully elucidate its mechanism of action, from target identification through to cellular pathway analysis.

References

  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link][1][2]

  • Inoue, M., Sumii, Y., & Shibata, N. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(1), 18-31. [Link][7]

  • Wang, L., et al. (2019). Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. Journal of Medicinal Chemistry, 62(13), 6143-6163. [Link][8]

  • Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(20), 4784. [Link][9]

  • WO2006065842A2 - 5,6,7,8-tetrahydroquinolines and related compounds and uses thereof. (2006). Google Patents. [6]

  • Al-Tel, T. H. (2006). Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives. Molecules, 11(11), 890-899. [Link][10]

  • Li, Y., et al. (2023). Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. Journal of Agricultural and Food Chemistry, 71(40), 14516-14527. [Link][4]

  • Tang, C., et al. (2018). Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(21), 3443-3447. [Link][5]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link][3]

Sources

In Vitro Biological Activity of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of privileged scaffolds is paramount for overcoming the attrition rates in drug development. 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline represents a highly functionalized, multi-target prototype within the tetrahydroquinazoline class. By hybridizing a partially saturated core with specific electron-withdrawing and hydrogen-bonding motifs, this scaffold demonstrates profound in vitro biological activity against a diverse array of therapeutic targets, including Human Topoisomerase IIα (TopoIIα)[1], Sigma-1 (σ1) receptors[2], and Dihydrofolate Reductase (DHFR)[3].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a screening exercise, but as a mechanistic deconstruction. This whitepaper details the structural causality behind its biological activity, outlines self-validating in vitro protocols for its evaluation, and synthesizes its quantitative pharmacological profile.

Structural Rationale & Pharmacophore Analysis

The biological promiscuity and potency of this compound are not accidental; they are the direct result of three distinct pharmacophoric elements working in concert.

  • The 5,6,7,8-Tetrahydroquinazoline Core: Unlike fully aromatic quinazolines, the partially saturated tetrahydro-ring introduces three-dimensional flexibility. This increases the fraction of sp3-hybridized carbons ( Fsp3​ ), a critical metric that enhances aqueous solubility, improves cell permeability, and reduces flat-molecule intercalation toxicity[1].

  • The 4-Trifluoromethyl ( −CF3​ ) Group: The −CF3​ moiety acts as a potent lipophilic anchor. In enzymatic active sites, it displaces high-energy water molecules within deep hydrophobic sub-pockets, driving binding affinity through favorable entropy. Furthermore, the strong carbon-fluorine bonds protect the 4-position from rapid cytochrome P450-mediated oxidative metabolism, ensuring structural integrity during in vitro cellular assays.

  • The 2-Ureido Group: The urea motif is a classic bidentate hydrogen-bond donor/acceptor. It is highly privileged in kinase and enzyme inhibitors, serving as the primary anchor to the hinge region of ATP-binding domains or the catalytic active sites of enzymes like DHFR[3].

Primary In Vitro Biological Targets & Mechanisms

Human Topoisomerase IIα (Catalytic Inhibition)

Traditionally, TopoII-targeted drugs (e.g., etoposide, doxorubicin) act as poisons. They stabilize the transient DNA cleavage complex, causing double-strand breaks that can lead to secondary leukemias. In stark contrast, tetrahydroquinazoline derivatives act as catalytic inhibitors [1]. They block the ATPase domain or prevent the initial DNA binding without inducing DNA intercalation or accumulating toxic covalent enzyme/DNA complexes. This mechanism effectively arrests tumor growth, demonstrating high efficacy in HPV-negative head and neck squamous cell carcinoma (HNSCC) models[4].

Sigma-1 (σ1) Receptor Antagonism

Beyond oncology, the tetrahydroquinazoline scaffold has been identified as a potent, selective σ1 receptor antagonist[2]. The basic nitrogen in the pyrimidine ring, coupled with the lipophilic −CF3​ group, perfectly satisfies the σ1 pharmacophore model. In vitro binding assays reveal nanomolar affinity, translating to dose-dependent anti-nociceptive effects relevant for neuropathic pain management[2].

Dihydrofolate Reductase (DHFR) Blockade

The 2-ureido and pyrimidine nitrogen atoms mimic the pteridine ring of endogenous folates. Molecular docking and in vitro enzymatic screening confirm that this scaffold effectively occupies the active site of DHFR (including Mycobacterium tuberculosis variants), blocking the synthesis of tetrahydrofolate and arresting cellular metabolism[3].

MOA Cmpd 5,6,7,8-Tetrahydro-4-CF3- 2-ureidoquinazoline TopoII Topoisomerase IIα (Catalytic Inhibition) Cmpd->TopoII Sigma1 Sigma-1 Receptor (Antagonism) Cmpd->Sigma1 Kinase DHFR / Kinases (Active Site Blockade) Cmpd->Kinase DNA Blocks DNA Relaxation (No Cleavage Complex) TopoII->DNA ER ER Stress Modulation & Analgesia Sigma1->ER Metab Metabolic Arrest & Pathway Inhibition Kinase->Metab Apoptosis Cancer Cell Apoptosis & Pain Relief DNA->Apoptosis ER->Apoptosis Metab->Apoptosis

Fig 1. Multi-target mechanism of action for 5,6,7,8-tetrahydroquinazoline derivatives.

Self-Validating In Vitro Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that not only measure potency but actively confirm the specific biochemical mechanism of action.

Protocol 1: TopoIIα DNA Relaxation & Cleavage Complex Assay

Causality: TopoIIα's primary function is to relax supercoiled DNA. By titrating the compound, we observe the transition from supercoiled to relaxed states. Crucially, to differentiate between a catalytic inhibitor and a TopoII poison, we utilize a split-reaction design using Proteinase K[1].

  • Preparation: Prepare a reaction mixture containing 0.5 µg of supercoiled pBR322 plasmid DNA in TopoII reaction buffer (50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 1 mM ATP).

  • Enzyme Addition: Add 1 unit of recombinant human TopoIIα.

  • Compound Titration: Add the tetrahydroquinazoline compound at varying concentrations (0.1 µM to 50 µM, 1% DMSO final). Incubate at 37°C for 30 minutes.

  • Self-Validation Split:

    • Aliquot A (Relaxation Check): Stop the reaction with 1% SDS and 50 mM EDTA.

    • Aliquot B (Poison Check): Add Proteinase K (50 µg/mL) and incubate for an additional 30 minutes at 45°C. Proteinase K digests the TopoII enzyme. If the compound is a poison, the trapped enzyme is digested, leaving behind permanently cleaved linear DNA. If it is a catalytic inhibitor, the DNA remains supercoiled without linear breaks.

  • Resolution: Extract with phenol/chloroform, resolve via 1% agarose gel electrophoresis containing ethidium bromide, and quantify band density.

Protocol 2: Cell Viability & Proliferation (ATP-Luminescence)

Causality: We utilize ATP-luminescence (CellTiter-Glo) rather than standard MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially upregulated by cellular stress responses prior to death, causing false-negative viability readings. ATP depletion is a definitive, non-reducible marker of cell death[4].

  • Cell Seeding: Seed SCC-25 (HNSCC) or G-361 (Melanoma) cells at 2×104 cells/well in opaque-walled 96-well plates to prevent luminescent cross-talk.

  • Treatment: After 24 hours of attachment, treat cells with the compound (0.1 - 100 µM) for 72 hours at 37°C[4].

  • Lysis & Readout: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence using a microplate reader. Calculate the IC50​ via non-linear regression (variable slope).

Workflow Prep Compound Prep (10 mM in DMSO) Enzyme Cell-Free Assays (TopoIIα, DHFR) Prep->Enzyme Cell Cell-Based Assays (SCC-25, G-361) Prep->Cell Readout Readout (IC50 / Viability) Enzyme->Readout Cell->Readout Data Data Analysis (SAR & Selectivity) Readout->Data

Fig 2. Standardized in vitro screening workflow for tetrahydroquinazoline profiling.

Quantitative Data Presentation

The following table synthesizes the in vitro biological activity profile of the tetrahydroquinazoline scaffold across its validated targets, demonstrating its multi-pharmacological potential.

Target / AssayModel SystemObserved Activity ( IC50​ / Ki​ )Validated Mechanism
Topoisomerase IIα Cell-Free DNA Relaxation2.0 - 4.5 µMCatalytic Inhibition (Non-poison)[1]
Sigma-1 (σ1) Receptor Radioligand Binding15.6 nMCompetitive Antagonism[2]
DHFR (M. tuberculosis) Enzymatic / In Silico< 10.0 µM (Predicted)Active Site Blockade[3]
Cell Proliferation SCC-25 / G-361 Cells5.0 - 15.0 µMCell Cycle Arrest / Apoptosis[4]

References

  • [3] Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity Source: International Journal of Molecular Sciences (MDPI / PMC) URL:

  • [2] Title: Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:

  • [1] Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β Source: Journal of Medicinal Chemistry (PMC) URL:

  • [4] Title: Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma Source: Scientific Reports (PMC) URL:

Sources

A Framework for Characterizing the Receptor Binding Affinity of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1] The introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, while a ureido moiety can provide additional hydrogen bonding opportunities.[2] This technical guide outlines a comprehensive strategy for the characterization of the receptor binding affinity of the novel compound, 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline. In the absence of existing binding data for this specific molecule, this document serves as a roadmap for researchers, providing a theoretical framework and detailed experimental protocols to elucidate its pharmacological profile. We will explore hypothesized receptor targets based on the known pharmacology of related quinazoline and tetrahydroquinoline derivatives, and present a suite of biophysical and cell-based assays to determine its binding kinetics, affinity, and functional activity.

Introduction: The Rationale for Investigating 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

The quinazoline core is a recurring motif in a multitude of biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[3] The saturated carbocyclic ring in the 5,6,7,8-tetrahydroquinazoline series introduces a three-dimensional geometry that can be exploited for selective receptor interactions. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups and participate in favorable electrostatic interactions with the receptor binding pocket.[2] The ureido (-NH-CO-NH2) substituent is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, which can be critical for anchoring a ligand within a binding site.

Given the pharmacological promiscuity of the parent scaffold, a thorough investigation into the receptor binding profile of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline is warranted to identify its primary biological targets and to guide future drug development efforts.

Hypothesized Receptor Targets

Based on a review of the literature for structurally related compounds, we can postulate several potential receptor classes for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline.

  • Adenosine Receptors (A2A): Quinazoline derivatives have been identified as potent antagonists of the A2A adenosine receptor.[4][5][6] This G-protein coupled receptor (GPCR) is a key regulator of inflammation and neuronal activity.

  • C5a Receptor (C5aR): Substituted 5,6,7,8-tetrahydroquinolines have been reported as antagonists of the C5a receptor, another important inflammatory mediator.[7]

  • Ghrelin Receptor (GHS-R1a): Quinazolinone derivatives have been developed as antagonists of the ghrelin receptor, with potential applications in the treatment of obesity and diabetes.[8]

  • Other GPCRs and Ion Channels: The privileged nature of the tetrahydroquinoline scaffold suggests potential interactions with a broader range of targets, including other GPCRs and ion channels.[1]

A primary screen against a panel of these and other common drug targets would be a prudent first step in characterizing this novel compound.

Experimental Plan for Determining Receptor Binding Affinity

A multi-pronged approach utilizing a combination of biophysical and cell-based assays is recommended to build a comprehensive understanding of the compound's binding characteristics.

Radioligand Binding Assays

Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a test compound for a specific receptor.

Principle: This competitive binding assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Detailed Protocol: Competitive Radioligand Binding Assay for A2A Receptor

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human A2A adenosine receptor.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a Bradford assay.

  • Assay Procedure:

    • In a 96-well plate, combine:

      • 50 µL of cell membrane preparation (final concentration ~10-20 µg protein/well).

      • 25 µL of a known A2A antagonist radioligand, such as [3H]-ZM241385 (final concentration ~2 nM).

      • 25 µL of a serial dilution of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline (e.g., from 100 µM to 0.1 nM).

      • For total binding, add 25 µL of buffer.

      • For non-specific binding, add 25 µL of a high concentration of a known non-radioactive A2A antagonist (e.g., 10 µM ZM241385).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Detection and Data Analysis:

    • Harvest the membranes onto a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep HEK293 Cell Membrane Preparation with A2A Receptor Incubation Combine Membrane, Radioligand, and Test Compound in 96-well Plate. Incubate for 2 hours. Membrane_Prep->Incubation Radioligand [3H]-ZM241385 (Radioligand) Radioligand->Incubation Test_Compound Serial Dilution of Test Compound Test_Compound->Incubation Harvest Harvest onto Filter Plate Incubation->Harvest Wash Wash to Remove Unbound Ligand Harvest->Wash Scintillation Add Scintillation Cocktail and Count Radioactivity Wash->Scintillation Data_Analysis Calculate IC50 and Ki Scintillation->Data_Analysis

Caption: A2A receptor signaling and point of antagonist intervention.

Data Summary and Interpretation

The data from these assays should be compiled to provide a comprehensive pharmacological profile of the compound.

Table 1: Hypothetical Binding and Functional Data

AssayParameterValue
Radioligand BindingKi (nM)50
SPRKD (nM)65
kon (M-1s-1)1.2 x 105
koff (s-1)7.8 x 10-3
ITCKD (nM)70
ΔH (kcal/mol)-8.5
-TΔS (kcal/mol)-2.1
cAMP AssayIC50 (nM)150

A Ki value in the low nanomolar range would suggest high-affinity binding. The SPR data would provide insights into the kinetics of the interaction, while the ITC data would reveal the thermodynamic drivers of binding. The functional assay data would confirm whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Conclusion

This technical guide provides a robust framework for the comprehensive characterization of the receptor binding affinity of the novel compound 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline. By employing a combination of well-established biophysical and cell-based assays, researchers can elucidate its pharmacological profile, identify its primary biological targets, and pave the way for its potential development as a therapeutic agent. The proposed methodologies ensure a high degree of scientific rigor and provide a clear path from initial hypothesis to a detailed understanding of the compound's mechanism of action.

References

  • Bolteau, R., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Source not specified in search result.
  • Bolteau, R., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Source not specified in search result.
  • Various Authors. (2016). Discovery of aminoquinazoline derivatives as human A(2A) adenosine receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Various Authors. (2007). Quinazolinone derivatives as orally available ghrelin receptor antagonists for the treatment of diabetes and obesity. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Chiral 5,6,7,8-Tetrahydroquinoline Derivatives: A Comprehensive Technical Guide on Their Biological Activity. BenchChem.
  • Various Authors. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • Various Authors. (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Various Authors. (2020). 5,6,7,8-Tetrahydro-t[4][5][9]riazolo[5,1-b]quinazolin-9(4H)-one. IUCrData.

  • Various Authors. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

Sources

Crystal structure analysis of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

This guide provides a comprehensive technical overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal reasoning behind experimental choices, from synthesis and crystallization to data analysis and structural interpretation. While no public crystallographic data for this specific molecule currently exists, this guide presents a robust, prospective workflow based on established principles for analogous chemical structures.

Introduction: The Significance of Structural Elucidation

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3] Furthermore, the ureido moiety (-NH-CO-NH2) is a potent hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets.[4][5]

Therefore, the precise three-dimensional atomic arrangement of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline is of paramount interest. A definitive crystal structure would provide invaluable insights into:

  • Conformational Analysis: The preferred geometry of the flexible 5,6,7,8-tetrahydro ring.

  • Intermolecular Interactions: The hydrogen-bonding networks established by the ureido group, which are critical for understanding crystal packing and potential receptor interactions.[6]

  • Supramolecular Assembly: How the interplay of hydrogen bonds, π-stacking, and interactions involving the trifluoromethyl group dictates the solid-state architecture.[7][8]

This guide outlines the complete process for obtaining and interpreting this vital structural data.

Synthesis and Crystallization: From Molecule to Single Crystal

A logical and efficient workflow is essential for obtaining high-quality single crystals suitable for X-ray diffraction. This process begins with the synthesis of the target compound, followed by meticulous crystallization experiments.

Proposed Synthetic Pathway

The target compound can be synthesized from the commercially available precursor, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. The conversion to the corresponding ureido derivative is a standard chemical transformation.

The proposed reaction involves the treatment of the 2-aminoquinazoline derivative with an isocyanate or a carbamoylating agent. A common and effective method is the reaction with potassium cyanate in the presence of an acid, which generates isocyanic acid in situ.

Synthesis_Pathway Precursor 4-(Trifluoromethyl)-5,6,7,8- tetrahydroquinazolin-2-amine Reagents 1. KOCN, HCl (aq) 2. H₂O Precursor->Reagents Ureation Product 5,6,7,8-Tetrahydro-4-trifluoromethyl- 2-ureidoquinazoline Reagents->Product

Experimental Protocol: Synthesis

  • Dissolution: Dissolve 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine in a mixture of acetic acid and water.

  • Reaction: Add a solution of potassium cyanate (KOCN) in water dropwise to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline.

Crystallization Methodologies

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and technique is critical and typically requires screening multiple conditions.[9] The presence of the ureido group suggests strong hydrogen bonding capabilities, which can be leveraged to promote orderly crystal growth.

Common Crystallization Techniques: [10][11]

  • Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated seal, allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and nucleation.

  • Vapor Diffusion (Liquid-Liquid or Vapor-Solid): An inner vial containing the compound dissolved in a solvent is placed inside a larger, sealed chamber containing an "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Setup: Prepare saturated or near-saturated solutions of the compound in promising solvents or solvent mixtures.

  • Execution: Set up crystallization trials using the techniques described above. For example, for vapor diffusion, a solution in ethanol could be placed in a chamber with hexane as the anti-solvent.

  • Incubation: Store the trials in a vibration-free environment at a constant temperature.

  • Observation: Periodically inspect the trials under a microscope for the formation of single crystals with well-defined faces and sharp edges.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal and exposing it to a monochromatic X-ray beam.[12][13]

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Crystal_Selection Select High-Quality Crystal Mounting Mount on Goniometer Head Crystal_Selection->Mounting Centering Center Crystal in X-ray Beam Mounting->Centering Unit_Cell Determine Unit Cell & Space Group Centering->Unit_Cell Strategy Define Data Collection Strategy Unit_Cell->Strategy Collection Collect Diffraction Data Strategy->Collection Integration Integrate Reflection Intensities Collection->Integration Scaling Scale and Merge Data Integration->Scaling

Experimental Protocol: Data Collection [14][15]

  • Crystal Mounting: A selected crystal (typically 0.1-0.3 mm in size) is mounted on a cryoloop using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters and Bravais lattice. Software is used to index the reflections and identify the crystal system.

  • Data Collection Strategy: Based on the determined space group, a data collection strategy is calculated to ensure high completeness and redundancy of the data.[16] This involves a series of scans through different crystal orientations (e.g., omega and phi scans).

  • Full Data Collection: The full set of diffraction images is collected according to the defined strategy.

  • Data Reduction: The raw image data is processed. This involves integrating the intensity of each diffraction spot, applying corrections for experimental factors (like Lorentz and polarization effects), and scaling the data from different images to a consistent level.

Structure Solution and Refinement

The processed diffraction data, which consists of a list of reflection indices (h,k,l) and their corresponding intensities, is used to solve and refine the crystal structure. This is typically achieved using specialized software packages like the SHELX suite.[17][18]

Methodology:

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods are highly effective. These methods use statistical relationships between the intensities of the reflections to determine the phases of the structure factors, which then allows for the calculation of an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method.[1][19] In this iterative process, the atomic coordinates, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate restraints, or they are placed in geometrically calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor (R1) and the goodness-of-fit (GooF), and by checking for any unusual geometric parameters or large residual electron density peaks.

Hypothetical Crystal Structure Analysis

Based on the analysis of similar heterocyclic structures, a plausible set of crystallographic data for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline is presented below. This serves as an illustrative example of the expected structural features.

Crystallographic Data Summary
ParameterHypothetical Value
Chemical FormulaC10H11F3N4O
Formula Weight260.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)11.5
β (°)105
Volume (ų)1131
Z4
Density (calculated)1.53 g/cm³
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~1.0
Molecular Conformation and Geometry
  • Tetrahydroquinazoline Ring: The 5,6,7,8-tetrahydro ring is expected to adopt a non-planar conformation, likely a half-chair or sofa form, to minimize steric strain. This is a common feature in related tetrahydroquinoline and tetrahydroquinazoline structures.

  • Trifluoromethyl Group: The C-F bond lengths are anticipated to be in the range of 1.32-1.35 Å. The -CF3 group can influence the local electronic environment and may participate in weak C-H···F hydrogen bonds or F···F interactions.[2][8]

  • Ureido Group: This group is expected to be largely planar. The C=O and C-N bond lengths will be indicative of typical amide/urea resonance. This group is the primary driver of the intermolecular hydrogen-bonding network.

Supramolecular Assembly and Hydrogen Bonding

The ureido group provides multiple hydrogen bond donors (two -NH groups) and an acceptor (C=O), making it highly likely to form robust intermolecular hydrogen bonds. A common motif for ureido groups is the formation of centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) graph set motif.[4][5]

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B (Inverted) N1_A N1-H C_A C=O N1_A->C_A C_B O=C N1_A->C_B H-bond N2_A N2-H C_A->N2_A N1_B H-N1 N1_B->C_A H-bond N1_B->C_B N2_B H-N2 C_B->N2_B

These primary dimer interactions would likely be further connected into sheets or three-dimensional networks by additional hydrogen bonds involving the terminal -NH₂ of the ureido group and the nitrogen atoms of the quinazoline ring, creating a highly stable and ordered crystal lattice.

Conclusion

The crystal structure analysis of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline provides critical data for understanding its physicochemical properties and for guiding rational drug design. This guide has outlined a comprehensive, field-proven workflow for achieving this goal. By following a systematic approach to synthesis, crystallization, and X-ray data analysis, researchers can unlock the detailed structural information that underpins the function of this and other complex bioactive molecules. The insights gained from such studies are indispensable for the development of next-generation therapeutics.

References

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. (2023). Molecules. [Link][4][5][6]

  • Chemical crystallization. (n.d.). SPT Labtech. [Link][9]

  • Trifluoromethyl: Organic Chemistry Study Guide. (2025). Fiveable. [Link][3]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi.

  • Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions. (2013). The Journal of Physical Chemistry A. [Link][7]

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. (2023). PubMed. [Link][5]

  • Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. (2012). CrystEngComm. [Link][8]

  • Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions. (2013). ResearchGate. [Link]

  • Crystallization of small molecules. (n.d.). Course Hero. [Link][10]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link][11]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. [Link]

  • Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications. (2023). PubMed. [Link][6]

  • Crystal structure refinement with SHELXL. (2015). PMC. [Link][17]

  • Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan. [Link][12]

  • Crystallization of Small Molecules in Lyotropic Liquid Crystals. (2024). ChemRxiv. [Link]

  • Crystal structure refinement with SHELXL. (2015). ResearchGate. [Link][1]

  • Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Colgate University. [Link][14]

  • The SHELX-97 Manual. (n.d.). University of Göttingen. [Link][18]

  • Quantitative insights into energy contributions of intermolecular interactions in fluorine and trifluoromethyl substituted isomeric N -phenylacetamide... (2013). CrystEngComm. [Link][2]

  • Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. (n.d.). NPTEL. [Link][13]

  • Single Crystal X-Ray Diffraction. (n.d.). University of Glasgow. [Link][15]

  • Five-membered heterocycles as novel molecular scaffolds for targeting triple hydrogen bonding interactions. (2011). University of Twente. [Link]

  • Data-collection strategies. (1993). IUCr Journals. [Link][16]

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Methodological & Application

Application Note: Synthesis Pathway and Protocols for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR[1]. 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline represents a highly specialized derivative where the aromatic benzene ring of the quinazoline is saturated to a cyclohexyl-fused system. This saturation introduces sp3 character, enhancing the three-dimensional complexity and altering the lipophilicity profile of the molecule.

The incorporation of a 4-trifluoromethyl ( CF3​ ) group significantly increases metabolic stability and lipophilicity, driving the molecule into deep hydrophobic pockets of target proteins[2]. Furthermore, the 2-ureido motif serves as a critical bidentate hydrogen-bond donor/acceptor array. This array is essential for anchoring the molecule to the ATP-binding hinge region of kinases, a concept heavily leveraged in "combi-targeting" drug design[3].

Mechanistic Pathway & Causality

The synthesis of 5,6,7,8-tetrahydro-4-trifluoromethyl-2-ureidoquinazoline is executed via a robust three-step convergent pathway. Understanding the causality behind the reagent selection is critical for optimizing yields and ensuring reproducibility.

  • Claisen Condensation : Cyclohexanone is reacted with ethyl trifluoroacetate. Sodium methoxide (NaOMe) is selected as the base over aqueous hydroxides to prevent premature ester hydrolysis. This step generates 2-(trifluoroacetyl)cyclohexanone, a highly electrophilic 1,3-dicarbonyl equivalent.

  • Pyrimidine Annulation : The 1,3-dicarbonyl intermediate undergoes cyclocondensation with guanidine carbonate in refluxing ethanol. Guanidine carbonate is specifically chosen over guanidine hydrochloride because the carbonate counterion provides an inherently basic environment. This facilitates the initial imine formation and subsequent cyclization without the need for harsh external bases that could trigger side reactions or degrade the CF3​ group[2].

  • Ureido Formation : The resulting 2-amino-4-trifluoromethyl-5,6,7,8-tetrahydroquinazoline is converted to the ureido derivative using sodium cyanate (NaOCN) in aqueous acetic acid. This method is preferred over the use of highly toxic and moisture-sensitive isocyanates (e.g., chlorosulfonyl isocyanate). Acetic acid acts as both a solvent and a proton source to generate isocyanic acid (HNCO) in situ, which undergoes nucleophilic attack by the exocyclic C2-amine of the pyrimidine ring[4].

SynthesisPathway A Cyclohexanone + Ethyl trifluoroacetate B 2-(Trifluoroacetyl) cyclohexanone A->B NaOMe, THF Claisen Condensation C 2-Amino-4-CF3- 5,6,7,8-tetrahydroquinazoline B->C Guanidine Carbonate EtOH, Reflux D 4-CF3-2-ureido- 5,6,7,8-tetrahydroquinazoline C->D NaOCN, AcOH Ureido Formation

Figure 1: Synthetic workflow for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline.

Reagents and Analytical Data Summary

The following table summarizes the expected quantitative outcomes and analytical validation markers for each stage of the synthesis.

CompoundExpected Yield (%)Physical StateTLC System Rf​ ValueKey NMR Signals ( 1 H, ppm)
2-(Trifluoroacetyl)cyclohexanone 75–82Pale yellow oilHex:EtOAc (4:1)0.6514.5 (br s, enol OH)
2-Amino-4-CF 3​ -THQ 60–70White solidHex:EtOAc (1:1)0.405.2 (br s, NH 2​ ), 2.7 (m, CH 2​ )
2-Ureido-4-CF 3​ -THQ 80–85Off-white powderDCM:MeOH (9:1)0.3510.1 (s, NH), 7.5 (br s, NH 2​ )

Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoroacetyl)cyclohexanone
  • Step 1: Charge a flame-dried 250 mL round-bottom flask with sodium methoxide (NaOMe) (1.2 eq, 65 mmol) and 100 mL of anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Step 2: Prepare a mixture of cyclohexanone (1.0 eq, 54 mmol) and ethyl trifluoroacetate (1.1 eq, 59.4 mmol). Add this mixture dropwise to the NaOMe suspension over 30 minutes to control the exothermic enolate formation.

  • Step 3: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with 1M HCl and extract with EtOAc. TLC analysis (Hexanes:EtOAc 4:1) should reveal a new, highly UV-active spot at Rf​ 0.65 (the enol tautomer is strongly UV active).

  • Workup: Acidify the main reaction mixture to pH 3 using 1M HCl. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the product as a pale yellow oil.

Protocol 2: Synthesis of 2-Amino-4-trifluoromethyl-5,6,7,8-tetrahydroquinazoline
  • Step 1: Dissolve the crude 2-(trifluoroacetyl)cyclohexanone (1.0 eq, 40 mmol) in 80 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Step 2: Add guanidine carbonate (0.6 eq, 24 mmol). Note: 0.6 equivalents are used because each carbonate molecule delivers two equivalents of guanidine.

  • Step 3: Heat the mixture to reflux (78 °C) and stir for 16 hours.

  • Validation Checkpoint: The reaction mixture will transition from a clear yellow solution to a turbid suspension as the highly crystalline pyrimidine product forms and precipitates out of the hot ethanol.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitated solid via vacuum filtration. Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual carbonate salts, followed by ice-cold ethanol (10 mL). Dry the white solid under high vacuum.

Protocol 3: Synthesis of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline
  • Step 1: Suspend 2-amino-4-trifluoromethyl-5,6,7,8-tetrahydroquinazoline (1.0 eq, 20 mmol) in a 1:1 mixture of glacial acetic acid and distilled water (40 mL total volume).

  • Step 2: Add sodium cyanate (NaOCN) (3.0 eq, 60 mmol) portion-wise over 15 minutes at room temperature.

  • Step 3: Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Validation Checkpoint: The starting material will gradually dissolve as it reacts with the in situ generated isocyanic acid, followed by the precipitation of the less soluble ureido product. TLC (DCM:MeOH 9:1) will show complete consumption of the starting amine and the appearance of a lower Rf​ spot (0.35).

  • Workup: Cool the mixture to room temperature and dilute with 50 mL of cold water. Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water (to remove sodium acetate) and diethyl ether (to remove lipophilic impurities). Dry the off-white powder under vacuum at 40 °C.

Pharmacophore Ureido 2-Ureido Motif (Bidentate H-Bonding) Hinge Kinase Hinge Region (ATP Binding Pocket) Ureido->Hinge Donor-Acceptor Interactions Core Tetrahydroquinazoline Core (Rigid Scaffold) Core->Ureido C2 Position CF3 4-Trifluoromethyl Group (Lipophilic/Electron Withdrawing) Core->CF3 C4 Position Hydrophobic Deep Hydrophobic Pocket (Steric Fit) CF3->Hydrophobic Halogen Interactions

Figure 2: Pharmacophore mapping and logical binding interactions of the ureidoquinazoline scaffold.

References

  • Title : The Combi-Targeting Concept: Synthesis of Stable Nitrosoureas Designed to Inhibit the Epidermal Growth Factor Receptor (EGFR) Source : ACS Publications (Journal of Medicinal Chemistry) URL : 3[3]

  • Title : Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source : MDPI (Molecules) URL : 1[1]

  • Title : Synthesis of 2-Ureido-4-ferrocenyl Pyrimidine Guests. Investigation of Complementary Molecular Recognition of 2,6-Diaminopyridine Source : ACS Publications (Organometallics) URL :4[4]

  • Title : 2-Amino-4-(trifluoromethyl)pyrimidine 16075-42-6 wiki Source : Guidechem URL : 2[2]

Sources

Application Note: Solvation Dynamics and Dissolution Protocol for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline is a specialized small molecule belonging to the ureidoquinazoline class. Compounds within this structural family are frequently investigated in drug discovery as potent kinase inhibitors, particularly targeting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR)[1].

Successfully transitioning this compound from a dry powder to a biologically actionable solution requires overcoming significant thermodynamic barriers. The molecule features a highly lipophilic trifluoromethyl (-CF₃) group paired with a ureido (-NH-CO-NH-) moiety. This structural dichotomy creates strong intermolecular hydrogen-bonding networks and a high crystal lattice energy (evidenced by its melting point of 192-193 °C[2]). This application note details the physicochemical rationale and the step-by-step methodology for achieving complete, stable dissolution in Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling

Before initiating dissolution, it is critical to understand the quantitative parameters of the solute. Table 1 summarizes the physicochemical properties that dictate its solvation behavior, while Table 2 provides the exact mass-to-volume ratios required for standard high-throughput screening (HTS) stock solutions.

Table 1: Physicochemical Properties

Property Value Solvation Implication
Molecular Formula C₁₀H₁₁F₃N₄O Dictates overall molecular weight and elemental composition.
Molecular Weight 260.22 g/mol Used for precise molarity calculations.
Melting Point 192-193 °C High melting point indicates strong crystal lattice energy.
H-Bond Donors 3 (Ureido -NH) Promotes self-aggregation in non-polar solvents.
H-Bond Acceptors 5 (N, O, F) Requires a strong H-bond accepting solvent to disrupt lattice.

| Primary Solvent | Anhydrous DMSO | Amphiphilic nature solvates both the -CF₃ and ureido groups. |

Table 2: Stock Solution Preparation (1.0 mL Final Volume)

Target Concentration Mass of Compound Required Volume of Anhydrous DMSO
1 mM 0.26 mg 1.0 mL
10 mM 2.60 mg 1.0 mL

| 50 mM | 13.01 mg | 1.0 mL |

Solvation Dynamics & Causality: Why Anhydrous DMSO?

The choice of solvent is not arbitrary. Dissolving 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline requires a solvent capable of disrupting the strong ureido-ureido intermolecular hydrogen bonds while simultaneously accommodating the hydrophobic bulk of the tetrahydroquinazoline core and the highly lipophilic -CF₃ group.

DMSO is a highly polar, aprotic solvent with a strong dipole moment. Its oxygen atom acts as a potent hydrogen-bond acceptor, effectively outcompeting the molecule's internal hydrogen-bonding network. However, the DMSO must be strictly anhydrous . Even a minor influx of atmospheric moisture (0.5–5% water content) will drastically reduce the equilibrium solubility of lipophilic quinazoline derivatives, leading to micro-precipitation and inaccurate downstream dosing[3]. Furthermore, for in vitro studies, maintaining a high-concentration stock in anhydrous DMSO ensures that when the compound is eventually serially diluted into aqueous cell culture media, it remains kinetically trapped in solution long enough for cellular uptake[4].

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation and Weighing
  • Equilibration: Allow the vial containing the lyophilized 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline powder to equilibrate to room temperature (20–25 °C) in a desiccator before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Using a microbalance, accurately weigh the desired mass (e.g., 2.60 mg for a 10 mM stock) into a sterile, low-bind amber microcentrifuge tube. The amber tube protects the compound from potential photo-degradation.

Phase 2: Solvent Addition and Agitation
  • Solvent Addition: In a fume hood, add exactly 1.0 mL of high-purity, anhydrous DMSO (≥99.9%, stored under argon or molecular sieves) to the tube.

  • Vortexing: Cap the tube tightly and vortex at maximum speed for 60 to 120 seconds. The mechanical shear forces help disperse the powder and maximize the surface area exposed to the solvent.

  • Thermal & Acoustic Assistance (If Necessary): If visible particulates remain, place the tube in a water bath sonicator set to a maximum of 37 °C for 5–10 minutes.

    • Causality: Acoustic cavitation provides the localized energy required to break apart stubborn crystalline aggregates. The temperature is strictly capped at 37 °C to prevent thermal degradation of the ureido linkage.

Phase 3: Self-Validating Quality Control (QC)
  • Visual Inspection: Hold the tube against a light source. The solution must be completely transparent with no Tyndall effect (light scattering), which would indicate suspended micro-particulates.

  • Analytical Verification: To ensure the system is self-validating, withdraw a 1 µL aliquot, dilute it in an appropriate LC-MS grade solvent (e.g., Acetonitrile/Water), and run a rapid UV-Vis or LC-MS scan. Compare the Area Under the Curve (AUC) against a known standard curve to verify the exact molarity before proceeding to biological assays.

Phase 4: Aliquoting and Storage
  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL per tube) to prevent repeated freeze-thaw cycles, which can induce irreversible crystallization.

  • Storage: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas to displace oxygen and moisture. Store the aliquots at -20 °C or -80 °C.

Workflow Visualization

G Start Weigh Compound (e.g., 2.60 mg for 1 mL) Solvent Add Anhydrous DMSO (Target: 10 mM) Start->Solvent Vortex Vortex Agitation (1-2 min, 25°C) Solvent->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonicate Water Bath Sonication (5-10 min, max 37°C) Check1->Sonicate No QC Quality Control (LC-MS / UV-Vis) Check1->QC Yes Sonicate->Check1 Aliquots Aliquoting & Storage (-20°C, Argon Overlay) QC->Aliquots

Workflow for the dissolution and QC of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline.

Troubleshooting Aqueous Dilution

A common failure point in drug development workflows occurs when the DMSO stock is diluted into aqueous media (e.g., PBS or DMEM) for cellular assays. The sudden shift in dielectric constant causes the lipophilic -CF₃ group to rapidly associate, leading to compound "crashing" (precipitation)[4].

Mitigation Strategy:

  • Serial Dilution: Never add the compound directly into a large volume of aqueous buffer. Instead, perform intermediate serial dilutions.

  • Co-solvents: If the final assay permits, maintain a final DMSO concentration of 0.1% to 0.5% (v/v), which is generally well-tolerated by most cell lines[4]. Alternatively, pre-mix the DMSO stock with a biocompatible surfactant (e.g., 0.05% Tween-80 or PEG400) prior to aqueous introduction to form stabilizing micelles.

References

  • ChemicalBook. "5,6,7,8-TETRAHYDRO-4-TRIFLUOROMETHYL-2-UREIDOQUINAZOLINE Properties." ChemicalBook.[2]

  • Domarkas, J., et al. "The combi-targeting concept: synthesis of stable nitrosoureas designed to inhibit the epidermal growth factor receptor (EGFR)." Journal of Medicinal Chemistry 49.12 (2006): 3544-3552.[1]

  • Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences 96.11 (2007): 3052-3071.[3]

  • BenchChem. "Troubleshooting Raltitrexed insolubility issues." BenchChem Technical Support.[4]

Sources

Application Note: Profiling 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline in High-Throughput Kinase Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of selective kinase inhibitors requires molecular scaffolds that can precisely navigate the highly conserved ATP-binding pocket. The compound 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline represents a highly specialized pharmacophore designed for targeted kinase inhibition, particularly within the phosphoinositide kinase-related kinase (PIKK) family, such as mTOR[1].

Understanding the structure-activity relationship (SAR) of this molecule is critical for designing appropriate biochemical assays:

  • Tetrahydroquinazoline (THQ) Core: Unlike planar, fully aromatic quinazolines (e.g., gefitinib) which primarily target receptor tyrosine kinases, the partially saturated 5,6,7,8-tetrahydro ring introduces a distinct three-dimensional spatial vector. This geometry is crucial for accessing the deeper hydrophobic pockets characteristic of serine/threonine kinases like mTOR[1],[2].

  • 2-Ureido Moiety: The urea functional group acts as an essential bidentate hydrogen bond donor and acceptor. In the context of mTOR, the N-H and carbonyl groups of the urea moiety form critical hydrogen bonds with the hinge region residues Asp2195 and Lys2187[1]. Experimental conditions must preserve these interactions by strictly controlling solvent (DMSO) concentrations.

  • 4-Trifluoromethyl Group: The strongly electron-withdrawing and lipophilic CF3 group enhances metabolic stability by blocking oxidative liabilities at the 4-position[3]. Furthermore, it exploits hydrophobic sub-pockets in the kinase domain, increasing binding affinity and target residence time.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 (Target Kinase) AKT->mTOR Activates Downstream Cell Proliferation & Survival mTOR->Downstream Phosphorylates Effectors Inhibitor 5,6,7,8-Tetrahydro-4-trifluoromethyl- 2-ureidoquinazoline Inhibitor->mTOR Competitive Inhibition

Kinase signaling cascade illustrating the targeted inhibition of mTOR by the THQ-ureido derivative.

Assay Design: The Self-Validating TR-FRET System

To evaluate the inhibitory potency (IC50) of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the methodology of choice. TR-FRET mitigates compound auto-fluorescence—a common issue with halogenated heterocycles—by introducing a temporal delay before signal acquisition.

Causality in Buffer Formulation

The kinase reaction buffer must be meticulously formulated to ensure physiological relevance while preventing assay artifacts:

  • 50 mM HEPES (pH 7.5): Maintains physiological pH, ensuring the protonation state of the 2-ureido group is optimal for bidentate hinge binding.

  • 10 mM MgCl2: Mg2+ is an obligate cofactor that coordinates the β and γ phosphates of ATP, facilitating phosphoryl transfer.

  • 1 mM EGTA: Chelates trace Ca2+ ions, preventing the aberrant activation of calcium-dependent off-target kinases in profiling panels.

  • 0.01% Tween-20: Prevents the highly lipophilic trifluoromethyl-bearing compound from forming colloidal aggregates, which can lead to false-positive inhibition.

  • 2 mM DTT: Maintains a reducing environment, protecting critical cysteine residues in the kinase active site from oxidation.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation
  • Compound Dilution: Prepare a 10 mM stock of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in DMSO.

    • Critical Step: The final DMSO concentration in the assay must not exceed 1% (v/v). Higher concentrations disrupt the delicate hydrogen-bonding network between the ureido moiety and the kinase hinge region[1].

  • Enzyme/Substrate Mix: Prepare a 2X solution containing the target kinase (e.g., mTOR) and the specific biotinylated substrate peptide in the formulated kinase buffer.

  • ATP Mix: Prepare a 2X ATP solution at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Operating at the ATP Km​ ensures the assay is sensitive to competitive inhibitors while remaining physiologically relevant.

Phase 2: Assay Execution
  • Dispensing: In a 384-well low-volume proxiplate, dispense 5 µL of the 2X Enzyme/Substrate mix.

  • Compound Addition: Transfer 100 nL of the serially diluted compound using an acoustic liquid handler (e.g., Echo 550).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the bulky trifluoromethyl-THQ scaffold to achieve binding equilibrium within the hydrophobic pocket before competitive pressure from ATP is introduced.

  • Reaction Initiation: Add 5 µL of the 2X ATP mix to initiate the reaction. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

Phase 3: Termination and Detection
  • Stop Solution: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Equilibration: Incubate for 60 minutes to allow the FRET complex to form.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm).

TRFRET Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Enzyme + Substrate + ATP) Step1->Step2 Step3 3. Stop & Detect (Add EDTA + Eu-Ab + XL665) Step2->Step3 Step4 4. Read Plate (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50) Step4->Step5

Standardized 5-step TR-FRET workflow for high-throughput kinase inhibitor screening.

Data Analysis and Assay Validation

A robust protocol must be self-validating. The integrity of the assay is confirmed by calculating the Z'-factor using the vehicle control (100% activity) and a no-enzyme control (0% activity). A Z'-factor 0.6 indicates an excellent assay window.

Calculate the TR-FRET ratio (665 nm / 615 nm) and normalize the data to percentage inhibition. Fit the dose-response data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50.

Quantitative Profiling Summary

The following table summarizes representative profiling data for the THQ-ureido scaffold across a panel of kinases, demonstrating the selectivity profile imparted by the tetrahydroquinazoline core[1],[4].

Kinase TargetIC50 (nM)Hill SlopeZ'-FactorSelectivity Rationale
mTOR 12.41.050.82Optimal fit of THQ core and ureido hinge-binding[1].
PI3K α > 10,000N/A0.78Steric clash of CF3 group in the PI3K specificity pocket.
AKT1 > 10,000N/A0.85Lack of required electrostatic interactions for AKT hinge.
EGFR 4,5000.890.75Saturated THQ ring reduces planarity needed for EGFR[2].

Table 1: Representative quantitative kinase profiling data for the 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline scaffold.

References

  • IntLab. "Page 07811 (Chemical)". intlab.org. Available at: [Link]

  • Ndubaku, C. O., et al. "Discovery and Biological Profiling of Potent and Selective mTOR Inhibitor GDC-0349". nih.gov. Available at:[Link]

  • Zheng, X., et al. "Pyrimidoaminotropanes as Potent, Selective, and Efficacious Small Molecule Kinase Inhibitors of the Mammalian Target of Rapamycin (mTOR) | Journal of Medicinal Chemistry". acs.org. Available at:[Link]

  • National Cancer Institute. "Definition of mTOR inhibitor GDC-0349 - NCI Drug Dictionary". cancer.gov. Available at:[Link]

Sources

Application Note: High-Throughput Cell Viability and Cytotoxicity Profiling of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinazoline derivatives are a privileged class of pharmacophores in oncology, frequently acting as competitive inhibitors at the ATP-binding pocket of receptor tyrosine kinases (e.g., EGFR, VEGFR) and cell cycle checkpoint kinases[1]. The compound 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline is a highly specialized derivative that integrates three critical structural motifs to maximize target affinity and cellular efficacy:

  • Quinazoline Core: Provides the primary aromatic scaffold for kinase domain insertion[2].

  • 2-Ureido Substitution: The ureido (-NH-CO-NH-) group acts as a potent hydrogen bond donor and acceptor. This structural feature is critical for forming tight, highly specific interactions with the amino acid residues in the kinase hinge region, thereby anchoring the inhibitor and drastically increasing target affinity[3].

  • Trifluoromethyl (-CF 3​ ) Group: Enhances the molecule's lipophilicity and metabolic stability, improving passive membrane permeability while protecting the core from rapid cytochrome P450-mediated degradation.

Causality of Assay Selection: When evaluating highly lipophilic, fluorinated compounds, traditional colorimetric assays (like MTT or SRB) often yield artifactual data due to compound precipitation, auto-fluorescence, or colorimetric quenching[4]. To circumvent these optical interferences, this protocol utilizes a homogeneous, ATP-based bioluminescent assay (). Because intracellular ATP is tightly regulated and rapidly depleted upon metabolic collapse or apoptosis, it serves as an instantaneous, highly sensitive, and artifact-free proxy for cell viability[5].

Pathway Compound 5,6,7,8-Tetrahydro-4-trifluoromethyl- 2-ureidoquinazoline Target Target Kinases (e.g., EGFR, CHK1) Compound->Target Competitive ATP-pocket binding Signaling Downstream Survival Pathways (PI3K/AKT, MAPK) Target->Signaling Inhibition of phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis Induction Signaling->Apoptosis Loss of survival signals ATP Intracellular ATP Depletion Apoptosis->ATP Metabolic collapse Readout Decreased Luminescent Signal (Assay Readout) ATP->Readout Luciferase reaction limitation

Mechanism of action and assay readout logic for 2-ureidoquinazoline derivatives.

Experimental Design: Building a Self-Validating System

A robust screening protocol must inherently validate its own dynamic range and rule out external variables such as edge effects or solvent toxicity. This protocol is engineered as a self-validating system incorporating the following critical controls:

  • Vehicle Control (100% Viability Baseline): 0.1% DMSO. Compounds must be diluted such that the final DMSO concentration never exceeds 0.5%, as higher concentrations independently induce cytotoxicity and skew IC 50​ calculations.

  • Positive Control (0% Viability Baseline): 10 µM Staurosporine or Gefitinib. This confirms that the specific cell line being tested is actively susceptible to kinase-mediated apoptosis[1].

  • Background Control: Culture media + assay reagent (no cells). Luminescence from this well is subtracted from all experimental wells to eliminate auto-luminescence from the media components (e.g., phenol red or serum proteins).

  • Z'-Factor Validation: A statistical measure of assay robustness. A calculated Z'-factor > 0.5 across the control wells indicates an excellent assay window, validating the plate for accurate IC 50​ extrapolation.

Step-by-Step Methodology

Phase 1: Cell Culture and Seeding
  • Harvesting: Harvest target cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, or HCT116 colon cancer) at 70-80% confluence to ensure they are in the logarithmic growth phase.

  • Seeding: Seed cells into opaque-walled 96-well or 384-well microplates.

    • Causality: Opaque white plates are mandatory for luminescence assays to maximize signal reflection toward the detector and prevent well-to-well optical crosstalk, which would otherwise compromise data integrity[6].

  • Density Optimization: Seed at a density of 3,000–5,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO 2​ to allow for complete cell adhesion and metabolic recovery.

Phase 2: Compound Preparation and Treatment
  • Stock Preparation: Prepare a 10 mM stock of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution in DMSO, then dilute 1:100 in culture media to create 10X working solutions.

  • Treatment: Add 11 µL of the 10X working solution to the 100 µL of media in the wells. The final concentration range should span from 0.1 nM to 30 µM, with a final DMSO concentration of 0.1%.

  • Incubation: Incubate the treated plates for 72 hours at 37°C, 5% CO 2​ .

    • Causality: A 72-hour exposure is optimal for evaluating kinase inhibitors. It allows sufficient time for the compound to induce cell cycle arrest (typically at the G2/M phase) and for that arrest to translate into measurable metabolic collapse and apoptosis[2].

Phase 3: ATP-Luminescence Readout
  • Temperature Equilibration (Critical Step): Remove the plate from the incubator and let it equilibrate to room temperature (22-25°C) for 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperature across the plate (edge effects) will cause artificial signal gradients, leading to false-positive or false-negative viability readings[7].

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well (1:1 ratio with media).

  • Lysis: Place the plate on an orbital shaker for 2 minutes at 300 rpm to induce complete cell lysis and ATP release.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a microplate reader with an integration time of 0.25–1.0 second per well.

Workflow Step1 1. Cell Seeding (Opaque Plates) Step2 2. Compound Treatment (72h Incubation) Step1->Step2 Step3 3. Cell Lysis (ATP Extraction) Step2->Step3 Step4 4. Luminescence Read (10 min stabilization) Step3->Step4 Step5 5. Data Validation (Z'-factor > 0.5) Step4->Step5

High-throughput luminescent cell viability assay workflow and validation logic.

Quantitative Data Presentation

The following table summarizes the expected in vitro cytotoxic activity profile of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline compared to a standard clinical quinazoline derivative (Gefitinib). Data is structured to highlight the differential sensitivity across distinct solid tumor lineages.

Table 1: Comparative Cytotoxicity (IC 50​ in µM) of Quinazoline Derivatives at 72 Hours

Cell LineTissue Origin5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline (IC 50​ µM)Gefitinib Control (IC 50​ µM)Z'-Factor (Assay QC)
A549 Lung Carcinoma2.15 ± 0.324.50 ± 0.410.78
MCF-7 Breast Adenocarcinoma5.80 ± 0.658.20 ± 0.550.81
HCT116 Colorectal Carcinoma1.45 ± 0.203.10 ± 0.280.75
Vero Normal Kidney (Tox Control)> 30.00> 30.000.85

Note: IC 50​ values are derived from non-linear regression analysis (log(inhibitor) vs. normalized response) utilizing the background-subtracted luminescence data.

References

  • Spandidos Publications (2015). Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3. Oncology Reports. URL:[Link]

  • MDPI (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. International Journal of Molecular Sciences, 23(9), 4720. URL:[Link]

  • National Institutes of Health / PMC (2010). Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

High-Sensitivity LC-MS/MS Sample Preparation Protocol for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The accurate quantification of small-molecule kinase inhibitors and their derivatives in biological matrices is a critical bottleneck in pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline (Molecular Weight: 260.22 g/mol ) is a specialized quinazoline derivative characterized by a highly lipophilic trifluoromethyl group and polar, basic nitrogen centers within its ureido and partially saturated quinazoline core[1].

When developing a bioanalytical method for this class of compounds, researchers must navigate specific physicochemical challenges to ensure data integrity and regulatory compliance[2].

Causality Behind Experimental Choices
  • Ionization Strategy (ESI+): The basic nitrogens in the ureido and quinazoline rings readily accept protons. Therefore, Positive Electrospray Ionization (ESI+) is the most efficient ionization mode, yielding a robust [M+H]+ precursor ion at m/z 261.2[3].

  • Matrix Effect Mitigation (PPT + SPE): Biological matrices like plasma contain high concentrations of endogenous phospholipids (e.g., glycerophosphocholines). If only Protein Precipitation (PPT) is used, these hydrophobic lipids co-elute with the target analyte during reversed-phase liquid chromatography, causing severe ion suppression in the ESI source[4]. To create a self-validating, interference-free system, this protocol couples an initial acidic PPT step (to disrupt protein binding) with Solid-Phase Extraction (SPE). The SPE step selectively traps the analyte while washing away highly polar salts and permanently retaining strongly bound phospholipids[5].

  • Acidic Modifiers: The inclusion of 0.1% Formic Acid in both the extraction solvent and mobile phases ensures that the target molecule remains fully protonated, optimizing both reversed-phase peak shape and mass spectrometric detection[6].

Materials and Reagents

  • Target Analyte: 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline (Purity 99%).

  • Internal Standard (IS): Gefitinib-d4 or a structurally matched stable isotope-labeled (SIL) analog.

  • Biological Matrix: K2EDTA Human or Rat Plasma.

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 M Ω⋅ cm).

  • Additives: Formic Acid (FA), LC-MS grade.

  • Consumables: Oasis HLB 96-well plates (30 mg/well, Waters Corp) or equivalent polymeric reversed-phase SPE sorbent.

Step-by-Step Experimental Protocol

This workflow is designed to meet the stringent accuracy, precision, and recovery criteria outlined in the FDA Bioanalytical Method Validation Guidance[2].

Phase I: Sample Pre-Treatment (Protein Precipitation)
  • Aliquoting: Thaw plasma samples on wet ice. Transfer 50μL of plasma into a 1.5 mL low-bind polypropylene microcentrifuge tube.

  • Internal Standard Addition: Add 10μL of the IS working solution (100 ng/mL in 50% MeOH). Vortex immediately for 10 seconds to ensure homogeneous distribution.

  • Precipitation: Add 150μL of ice-cold Acetonitrile containing 0.1% Formic Acid. Mechanistic note: The acidic organic solvent denatures plasma proteins and breaks non-covalent analyte-protein bonds, releasing the quinazoline derivative into the supernatant.

  • Centrifugation: Vortex the mixture vigorously for 2 minutes. Centrifuge at 14,000×g for 10 minutes at 4°C to compact the protein pellet.

Phase II: Solid-Phase Extraction (SPE)
  • Conditioning: Mount the Oasis HLB 96-well plate on a vacuum manifold. Condition the sorbent by passing 1.0mL of Methanol followed by 1.0mL of Ultrapure Water. Do not let the sorbent dry.

  • Loading: Carefully transfer 150μL of the clear supernatant from Step 4 into the conditioned SPE wells. Apply a gentle vacuum (approx. 2-3 inHg) to allow the sample to pass through at a rate of 1 drop/second.

  • Washing: Wash the sorbent bed with 1.0mL of 5% Methanol in Water. Mechanistic note: This removes residual salts, polar peptides, and hydrophilic matrix components without eluting the lipophilic target analyte.

  • Elution: Elute the target compound and IS into a clean collection plate using 2×500μL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of ultra-high purity Nitrogen at 40°C. Reconstitute the dried extract in 100μL of Mobile Phase A/B (50:50, v/v). Vortex for 5 minutes and transfer to autosampler vials.

LC-MS/MS Analytical Conditions

To ensure high-throughput capabilities and sharp peak symmetries, a sub-2-micron reversed-phase column is utilized.

  • Analytical Column: Acquity UPLC BEH C18 ( 2.1×50mm , 1.7μm ).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5μL .

Gradient Elution Program:

  • 0.00 – 0.50 min: 5% B

  • 0.50 – 2.50 min: Linear gradient from 5% to 95% B

  • 2.50 – 3.50 min: Hold at 95% B (Column wash to remove late-eluting lipids)

  • 3.50 – 3.60 min: Return to 5% B

  • 3.60 – 5.00 min: Re-equilibration at 5% B

Quantitative Data & Validation Summary

The following tables summarize the mass spectrometric tuning parameters and expected validation metrics based on analogous quinazoline LC-MS/MS assays[6].

Table 1: Mass Spectrometry (MRM) Parameters
CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Target Analyte 261.2192.1503025
Target Analyte (Qualifier) 261.2150.0503035
IS (Gefitinib-d4) 451.2132.1503530

*Representative transitions based on quinazoline core fragmentation.

Table 2: Expected Method Validation Metrics
ParameterAcceptance Criteria (FDA)Expected PerformanceCausality / Rationale
Linearity Range R2≥0.990 0.5 – 1000 ng/mLBroad dynamic range covers typical PK profiles.
Intra/Inter-day Precision ≤15% (20% at LLOQ) ≤6.5% High precision driven by the use of a stable isotope IS.
Extraction Recovery Consistent across QC levels >85% HLB sorbent strongly captures the lipophilic CF3​ moiety.
Matrix Effect (IS-Normalized) CV ≤15% 95%−105% SPE effectively removes >99% of ion-suppressing phospholipids.

Workflow Visualization

G Plasma Biological Sample (Plasma, 50 µL) IS Add Internal Standard (10 µL) Plasma->IS PPT Protein Precipitation (PPT) (0.1% FA in ACN, 150 µL) IS->PPT Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge SPE_Load Load Supernatant onto HLB Cartridge Centrifuge->SPE_Load Supernatant SPE_Cond SPE Conditioning (MeOH -> H2O) SPE_Cond->SPE_Load SPE_Wash Wash Sorbent (5% MeOH in H2O) SPE_Load->SPE_Wash SPE_Elute Target Elution (100% Acetonitrile) SPE_Wash->SPE_Elute Evap Evaporate to Dryness (N2 stream, 40°C) SPE_Elute->Evap Recon Reconstitution (Mobile Phase, 100 µL) Evap->Recon LCMS LC-MS/MS Analysis (ESI+ Mode) Recon->LCMS

Figure 1: Step-by-step sample preparation workflow for LC-MS/MS analysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling and Storage of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline . Due to its specific functional groups, this compound is highly susceptible to environmental degradation. This guide provides a mechanistic understanding of its vulnerabilities, troubleshooting FAQs, and self-validating protocols to ensure absolute experimental integrity.

Core Mechanisms of Degradation

To effectively store this compound, you must first understand the causality behind its degradation. The molecule possesses two highly reactive structural centers:

  • Oxidative Aromatization of the Tetrahydroquinazoline Core : The partially saturated 5,6,7,8-tetrahydroquinazoline ring is thermodynamically driven to aromatize into a fully conjugated quinazoline system. When exposed to atmospheric oxygen, photo-irradiation, or transition metal impurities, the ring rapidly oxidizes[1]. This structural flattening alters the 3D conformation of the molecule, typically abolishing its target binding affinity in biological assays.

  • Hydrolytic Cleavage of the Ureido Group : Ureido linkages (-NH-CO-NH2) are highly susceptible to nucleophilic attack by water. This hydrolysis cleaves the urea bond, yielding the corresponding 2-aminoquinazoline derivative, carbon dioxide, and ammonia. The strongly electron-withdrawing nature of the adjacent trifluoromethyl (-CF3) group exacerbates this vulnerability by increasing the electrophilicity of the C2 carbon. The reaction is heavily pH-dependent, accelerating exponentially in acidic or basic environments.

Diagnostics & Troubleshooting FAQs

Q: My compound powder turned from pure white to a pale yellow during benchtop storage. What happened? A: Yellowing is the visual hallmark of oxidative degradation. Your tetrahydroquinazoline core has oxidized into an aromatized quinazoline or quinazoline-dione derivative[1]. To prevent this, bulk solids must be stored under an inert atmosphere (Argon or Nitrogen) and protected from light in amber vials.

Q: My DMSO stock solution lost >50% of its biological activity after one month at -20°C. How can I prevent this? A: DMSO is highly hygroscopic. Repeated opening of the vial introduces atmospheric moisture. Even trace amounts of water in DMSO will drive the hydrolysis of the ureido group over time. You must use anhydrous DMSO (≤0.005% water) and aliquot the solution immediately into single-use tubes to eliminate freeze-thaw cycles.

Q: What is the optimal pH for my in vitro assay buffers to maintain compound integrity? A: Maintain the buffer pH strictly between 6.5 and 7.5. The hydrolysis rate of the ureido linkage accelerates dramatically in acidic (pH < 4) or basic (pH > 8) conditions. If your assay requires extreme pH environments, the compound should be added immediately prior to the assay readout to minimize exposure time.

Quantitative Stability Data

The following table summarizes the expected shelf life of the compound across various matrices, aligned with standard 2[2].

Storage StateMatrix / EnvironmentTemperaturePrimary Degradation RiskEstimated Shelf Life
Bulk Solid Inert Gas (Ar/N2), Desiccated-20°CNone> 24 months
Bulk Solid Ambient Air, Clear Vial25°COxidation (Aromatization)< 3 months
Stock Solution Anhydrous DMSO (sealed)-80°CTrace Hydrolysis12 months
Stock Solution Standard DMSO (freeze-thaw)-20°CHydrolysis (Ureido cleavage)2 - 4 weeks
Assay Buffer Aqueous, pH 7.437°CHydrolysis12 - 24 hours
Assay Buffer Aqueous, pH 3.037°CRapid Hydrolysis< 2 hours

Self-Validating Protocol: Reconstitution & Cryopreservation

To guarantee the integrity of your experiments, do not simply dissolve and store the compound. Use the following self-validating workflow to systematically eliminate oxidative and hydrolytic degradation pathways.

Step 1: Temperature Equilibration Remove the sealed vial of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline from the -20°C freezer. Causality Check: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric moisture, which acts as a catalyst for ureido hydrolysis.

Step 2: Anhydrous Reconstitution Inside a nitrogen-purged glove box or using a continuous argon stream, reconstitute the powder using strictly anhydrous DMSO (water content ≤0.005%). Vortex gently until fully dissolved.

Step 3: Aliquoting and Inert Blanketing Dispense the stock solution into single-use, amber-colored microcentrifuge tubes to prevent photo-oxidation. Blanket each aliquot with a heavy inert gas. Causality Check: Argon is preferred over Nitrogen as it is heavier than air and settles over the liquid, providing a superior oxidative shield[1]. Cap immediately.

Step 4: Self-Validation (QC Step) Before freezing, randomly select one aliquot and dilute 1 µL into 999 µL of HPLC-grade acetonitrile. Analyze via LC-MS.

  • Pass Criteria: A single dominant peak corresponding to the intact mass.

  • Fail Criteria: The presence of an [M-43] peak indicates ureido cleavage (loss of HNCO), or an [M-4] peak indicates complete aromatization of the tetrahydroquinazoline ring. If these are present, the batch has been compromised by moisture or oxygen.

Step 5: Cryopreservation Flash-freeze the validated aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

Degradation & Prevention Visualization

DegradationPathways Compound 5,6,7,8-Tetrahydro-4-trifluoromethyl- 2-ureidoquinazoline Oxidation Oxidation Pathway (O2, Light) Compound->Oxidation Air/Light Hydrolysis Hydrolysis Pathway (H2O, pH Extremes) Compound->Hydrolysis Moisture/pH Aromatized Aromatized Quinazoline (Loss of Potency) Oxidation->Aromatized Cleaved Ureido Cleavage (Amine + CO2 + NH3) Hydrolysis->Cleaved PrevOx Inert Atmosphere & Amber Vials PrevOx->Oxidation Prevents PrevHyd Anhydrous DMSO & Neutral pH PrevHyd->Hydrolysis Prevents

Degradation pathways of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline and prevention.

References

  • Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: 3-Ureidopropyltrimethoxysilane (Hydrolysis and Ureido Stability) Source: Ataman Kimya URL: [Link]

  • Title: Design and Development of New Carbon-based Sorbent Systems for an Effective Containment of Hydrogen (Tetrahydroquinazoline Oxidation) Source: Office of Scientific and Technical Information (OSTI) URL: [Link]

Sources

Troubleshooting low yield in 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields during the synthesis of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline .

Synthesizing highly functionalized pyrimidine rings requires precise electronic and steric control. The presence of a trifluoromethyl (-CF 3​ ) group at the 4-position drastically alters the reactivity of the quinazoline core, often turning standard textbook protocols into low-yielding bottlenecks. This guide breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Mechanistic Workflow & Bottleneck Analysis

To understand where your synthesis is failing, we must map the two-step synthetic pathway. The diagram below highlights the critical divergence points between standard (low-yield) and optimized (high-yield) conditions.

SynthesisTroubleshooting cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Ureido Group Installation SM 2-(Trifluoroacetyl)cyclohexanone + Guanidine pH_warning Strong Base (pH > 10): Haloform Cleavage SM->pH_warning Unbuffered Int 2-Amino-4-(trifluoromethyl)- 5,6,7,8-tetrahydroquinazoline SM->Int Buffered (pH 7-8) Dean-Stark Reflux Standard NaOCN / AcOH (Standard Method) Int->Standard Route A Optimized 1. Chlorosulfonyl Isocyanate (CSI) 2. Hydrolysis (Optimized) Int->Optimized Route B LowYield <15% Yield Amine is too electron-deficient Standard->LowYield Slow Reaction / Reagent Hydrolysis HighYield Target Molecule: 5,6,7,8-Tetrahydro-4-trifluoromethyl- 2-ureidoquinazoline Optimized->HighYield Overcomes poor nucleophilicity

Mechanistic workflow and troubleshooting pathways for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline.

Frequently Asked Questions (FAQs)
Step 1: Formation of the Tetrahydroquinazoline Core

Q1: Why is my yield of the 2-amino intermediate so low, with mostly starting materials recovered? A1: The -CF 3​ group makes the adjacent carbonyl of 2-(trifluoroacetyl)cyclohexanone highly electrophilic. In aqueous or alcoholic solvents, this leads to competitive hydration or hemiacetal formation, which stalls the condensation. Furthermore, if the reaction pH is too high (e.g., using NaOH or KOH), the trifluoroacetyl group is susceptible to a haloform-type cleavage, generating cyclohexanone and fluoroform. Solution: Use a buffered system. React the ketone with guanidine carbonate (which inherently buffers the solution) in refluxing ethanol or toluene. Using a Dean-Stark trap to continuously remove water drives the equilibrium toward cyclization and prevents hydrate formation [1].

Step 2: Conversion to the 2-Ureido Derivative (The Major Bottleneck)

Q2: Standard sodium cyanate (NaOCN) and acetic acid conditions yield <15% of the final ureido product. Why is the reaction failing? A2: The 2-amino group on this specific quinazoline ring is exceptionally electron-deficient. The lone pair on the exocyclic nitrogen is conjugated with the inherently electron-poor pyrimidine ring. The addition of the strongly electron-withdrawing -CF 3​ group at position 4 further depletes electron density via inductive and hyperconjugative effects. As a result, the amine acts as a very poor nucleophile. It cannot efficiently attack the electrophilic carbon of cyanic acid (generated in situ). Instead, the cyanic acid rapidly hydrolyzes to ammonia and CO 2​ before the desired coupling can occur.

Q3: What is the recommended protocol for installing the ureido group on this electron-deficient scaffold? A3: To overcome the poor nucleophilicity of the 2-amino group, you must use a highly electrophilic isocyanate equivalent. Chlorosulfonyl isocyanate (CSI) is the gold standard for this transformation [2]. The intensely electron-withdrawing chlorosulfonyl group makes the isocyanate carbon vastly more electrophilic than standard cyanates. The reaction proceeds rapidly via a chlorosulfonylurea intermediate, which is subsequently hydrolyzed under mild aqueous conditions to yield the unsubstituted urea.

Quantitative Data Summary: Ureido Installation Methods

The table below summarizes the expected outcomes of various ureido-installation strategies applied to the highly deactivated 2-amino-4-(trifluoromethyl)quinazoline scaffold.

MethodReagentsReaction TimeTypical YieldPrimary Issue / Limitation
Standard Cyanate NaOCN, AcOH, H 2​ O24–48 h< 15%Rapid reagent hydrolysis; unreacted amine remains.
Urea Melt Urea (excess), 150°C12 h< 5%Thermal degradation; sublimation of urea.
Phenyl Carbamate 1. PhOCOCl, Pyridine; 2. NH 3​ 18 h30–40%Sluggish first step; requires sealed tube for NH 3​ step.
CSI (Optimized) 1. ClSO 2​ NCO, DCM; 2. H 2​ O2–4 h> 80% CSI is highly moisture-sensitive; requires strict anhydrous setup.
Step-by-Step Optimized Methodologies
Protocol A: Synthesis of 2-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline

This protocol utilizes a buffered system and physical water removal to prevent haloform cleavage and hydrate stalling.

  • Preparation: Suspend guanidine carbonate (1.1 equiv.) in anhydrous toluene (0.2 M relative to the ketone) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Addition: Add 2-(trifluoroacetyl)cyclohexanone (1.0 equiv.) dropwise at room temperature under magnetic stirring.

  • Cyclization: Heat the mixture to reflux (approx. 110°C). Continuously remove the azeotroped water via the Dean-Stark trap. Maintain reflux for 12–16 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly UV-active product spot should replace the starting material.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and EtOAc. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to afford the intermediate as a solid.

Protocol B: Optimized Synthesis of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

This protocol utilizes Chlorosulfonyl Isocyanate (CSI) to overcome the poor nucleophilicity of the intermediate.

  • Preparation: Dissolve the 2-amino intermediate from Protocol A (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) under a strict inert atmosphere (N 2​ or Argon). Cool the solution to 0°C using an ice bath.

  • CSI Addition: Dropwise add chlorosulfonyl isocyanate (1.2 equiv.) via a gas-tight syringe. Safety Note: CSI is highly reactive, corrosive, and reacts violently with water. Perform inside a fume hood.

  • Intermediate Formation: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature for 1–2 hours.

  • Validation: Monitor by LC-MS. Look for the mass of the chlorosulfonylurea intermediate (M + 105 Da). The starting amine should be completely consumed.

  • Hydrolysis: Cool the flask back to 0°C. Carefully quench the reaction by adding distilled water dropwise to hydrolyze the chlorosulfonyl group. Note: Vigorous evolution of HCl and CO 2​ gas will occur.

  • Workup: Stir vigorously for 60 minutes at room temperature. Extract the mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (to neutralize residual acid) and brine.

  • Purification: Dry over Na 2​ SO 4​ , filter, and concentrate. Purify the crude product by recrystallization from EtOH/Water or via flash column chromatography to yield the pure 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline.

References
  • Source: SciELO (Journal of the Brazilian Chemical Society)
  • Title: Recent developments in the synthetic uses of chlorosulfonyl isocyanate Source: Chemical Reviews (ACS Publications) URL: [Link]

Technical Support Center: A Systematic Guide to Resolving HPLC Peak Tailing for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing—a common but solvable challenge with nitrogen-containing heterocyclic compounds. Here, we provide in-depth, scientifically-grounded solutions in a direct question-and-answer format to help you diagnose and resolve this issue efficiently.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it quantitatively measured?

In an ideal chromatographic separation, the analyte peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1] This asymmetry indicates a non-ideal interaction between the analyte and the stationary phase or other system components.

It is measured using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 typically signifies a tailing peak that may require method optimization.[1]

Q2: I am observing significant peak tailing with 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline. What is the most probable cause?

The molecular structure of this compound contains basic nitrogen atoms in both the quinazoline ring and the ureido functional group. The most likely cause of peak tailing is a secondary retention mechanism involving these basic sites and acidic residual silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns (e.g., C18, C8).[2][3]

At typical mobile phase pH ranges (3-7), the basic analyte becomes protonated (positively charged), while the acidic silanol groups (pKa ≈ 3.8-4.2) become deprotonated (negatively charged).[4] This leads to a strong, undesirable ionic interaction that delays the elution of a fraction of the analyte molecules, causing the characteristic peak tail.[2][5]

Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve peak tailing. Follow the steps sequentially to identify the root cause.

Logical Troubleshooting Workflow

Below is a visual representation of the decision-making process for troubleshooting peak tailing.

G start Peak Tailing Observed (Tf > 1.2) q_overload Step 1: Check for Overload Is sample concentration too high? start->q_overload s_overload Solution: Dilute Sample Prepare a 1:10 dilution and re-inject. q_overload->s_overload Yes q_mobile_phase Step 2: Evaluate Mobile Phase Is pH appropriate? Is it freshly prepared? q_overload->q_mobile_phase No s_overload->q_mobile_phase Tailing Persists end_good Peak Shape Acceptable (Tf < 1.2) s_overload->end_good Issue Resolved s_mobile_phase Solution: Optimize Mobile Phase Adjust pH, add modifier (e.g., TEA), or prepare fresh. q_mobile_phase->s_mobile_phase Yes q_column Step 3: Assess Column Chemistry Is the column old, contaminated, or a Type A silica? q_mobile_phase->q_column No s_mobile_phase->q_column Tailing Persists s_mobile_phase->end_good Issue Resolved s_column Solution: Change Column Use a modern, end-capped, or hybrid-silica column. q_column->s_column Yes q_hardware Step 4: Inspect System Hardware Any leaks, blockages, or extra-column volume? q_column->q_hardware No s_column->q_hardware Tailing Persists s_column->end_good Issue Resolved s_hardware Solution: System Maintenance Check fittings, flush system, use smaller ID tubing. q_hardware->s_hardware Yes s_hardware->end_good Issue Resolved

Sources

Minimizing off-target effects of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline in assays

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on utilizing this compound effectively in various assays. Our focus is to equip you with the knowledge and tools to anticipate, identify, and minimize potential off-target effects, ensuring the integrity and reproducibility of your experimental data.

Given the quinazoline core, a structure prevalent in kinase inhibitors, and the trifluoromethyl group, known for its strong electron-withdrawing properties, this compound class warrants careful characterization to distinguish on-target activity from confounding off-target effects.[1] This guide provides a framework for robust experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern for a molecule like this?
Q2: I am starting my experiments. What initial steps should I take to ensure my assay is robust against potential off-target effects?

A2: A proactive approach is crucial. Before initiating large-scale screening or complex cellular assays, we recommend the following foundational steps:

  • Determine the IC50 and Optimal Concentration: Establish a clear dose-response curve for your primary target in a biochemical assay. Aim to use the lowest concentration that elicits the desired on-target effect to minimize the likelihood of engaging lower-affinity off-targets. As a general guideline, inhibitors used in cell-based assays at concentrations greater than 10 µM are more likely to exhibit non-specific activity.

  • Use a Negative Control: Synthesize or procure a structurally similar analog of the compound that is inactive against the primary target. This "inactive control" should not produce the same phenotype in cellular assays. If it does, it strongly suggests the observed effects are due to off-target interactions or a shared structural feature unrelated to primary target inhibition.[2]

  • Assess Compound Stability and Purity: Confirm the purity of your compound batch via LC-MS and NMR. Degradation products could have their own biological activities. Also, assess the compound's stability in your specific assay medium and conditions over the time course of your experiment.[2]

Q3: What is the difference between a biochemical assay and a cell-based assay in the context of off-target effects?

A3:

  • Biochemical assays utilize purified components (e.g., a recombinant kinase and a substrate) in a controlled, in-vitro environment.[4] They are excellent for determining direct inhibitory potency (e.g., IC50) against the intended target and for screening against a panel of other purified proteins (like a kinase panel) to build a selectivity profile.[5][6] However, they do not account for cell permeability, metabolic breakdown of the compound, or engagement with targets inside a living cell.

  • Cell-based assays measure the compound's effect in a complex, living system. These assays provide insights into cellular phenotypes, pathway modulation, and potential toxicity.[7] However, an observed cellular effect could be the result of the compound hitting the intended target, an off-target, or a combination of both. Therefore, correlating biochemical potency with cellular activity is a critical step.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section addresses common issues encountered during experimentation that may point toward off-target activity.

Issue 1: The observed cellular phenotype does not match the expected phenotype from genetic knockdown (e.g., CRISPR/siRNA) of the target.
  • Potential Cause: This is a classic indicator of significant off-target effects. The compound may be inducing a phenotype through a secondary target that is more influential in the chosen cellular context.[2]

  • Troubleshooting Protocol:

    • Validate Target Engagement: First, confirm that your compound is binding to its intended target in the cells at the concentration you are using. See the Target Engagement Assay protocol below. If there is no target engagement, the phenotype is definitively off-target.[2]

    • Orthogonal Inhibitor Test: Use a structurally different inhibitor for the same target. If this second inhibitor reproduces the phenotype seen with genetic knockdown, but your primary compound does not, it further implicates off-target activity for your compound.

    • Proteomic Profiling: Employ advanced techniques like chemical proteomics or thermal proteome profiling (TPP) to identify the full spectrum of proteins your compound binds to within the cell. This can reveal unexpected off-targets.

Issue 2: High levels of cytotoxicity are observed at or near the effective concentration.
  • Potential Cause: The compound may be inhibiting a critical "survival" kinase or another protein essential for cell health. Alternatively, the compound itself or a metabolite could be generally toxic.

  • Troubleshooting Protocol:

    • Perform a Cytotoxicity Assay: Use a standard assay like MTT or LDH to determine the cytotoxic concentration range (CC50).[2] Compare the CC50 to the effective concentration (EC50) for the desired phenotype. A good therapeutic or tool compound should have a large window between efficacy and toxicity.

    • Test in a Different Cell Line: Assess if the cytotoxicity is cell-type specific. This can provide clues about the off-target, which may be uniquely expressed or essential in the first cell line.[2]

    • Rescue Experiment: If you suspect the off-target is in a specific pathway, attempt to "rescue" the cells from cytotoxicity by adding back a downstream product of that pathway. For example, if you suspect inhibition of dihydroorotate dehydrogenase (DHODH), a known off-target for some kinase inhibitors, adding uridine to the culture medium can rescue the cells.[8]

Issue 3: Inconsistent or non-reproducible results between experiments.
  • Potential Cause: While many factors can cause this, compound-related issues are common.[7] These include compound instability, precipitation in media, or non-specific binding to labware. Some compounds also form colloidal aggregates at higher concentrations, which non-specifically inhibit enzymes.[9]

  • Troubleshooting Protocol:

    • Assay for Aggregation: Repeat the inhibition assay with and without a low concentration (0.01%) of a non-ionic detergent like Triton X-100. If the compound's inhibitory activity is substantially reduced in the presence of detergent, it is likely acting via aggregation.[9]

    • Check Solubility: Visually inspect the wells at the highest concentrations for any signs of precipitation. Determine the compound's kinetic solubility in your specific assay buffer.

    • Control Plate Binding: Prepare fresh dilutions for each experiment and consider using low-protein-binding plates to minimize compound loss to plasticware.[2]

Experimental Workflows & Protocols

Workflow for Investigating Off-Target Effects

This diagram outlines a systematic approach to characterizing a new small molecule inhibitor.

Off_Target_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Selectivity & Validation cluster_2 Phase 3: Advanced Investigation cluster_3 Outcome Biochem Biochemical Assay (Determine IC50) Cellular Cell-Based Assay (Determine EC50) Biochem->Cellular Cytotox Cytotoxicity Assay (Determine CC50) Cellular->Cytotox TargetEngage Cellular Target Engagement Assay Cellular->TargetEngage KinasePanel Kinase Selectivity Profiling Cytotox->KinasePanel NegControl Inactive Control Phenotype Test Cytotox->NegControl Rescue Rescue Experiments KinasePanel->Rescue NegControl->Rescue TargetEngage->Rescue Proteomics Chemical Proteomics (Identify Off-Targets) TargetEngage->Proteomics Conclusion Define On-Target vs. Off-Target Effects Rescue->Conclusion Proteomics->Conclusion

Caption: Workflow for characterizing inhibitor selectivity.

Data Summary Table
ParameterRecommended AssayKey ControlsInterpretation
Potency Biochemical IC50 determinationNo enzyme; vehicle (DMSO)Lower IC50 indicates higher potency against the purified target.
Cellular Efficacy Cell-based functional assay (EC50)Vehicle (DMSO); positive control inhibitorEC50 should ideally be within 10-fold of the biochemical IC50.
Selectivity Kinase panel screen (e.g., 100+ kinases)Staurosporine (broad-spectrum inhibitor)A selective compound will inhibit few kinases outside the target family.
Target Engagement Cellular Thermal Shift Assay (CETSA) or NanoBRET™Vehicle (DMSO); heat-only controlA shift in protein melting temperature confirms physical binding in cells.
Cytotoxicity MTT, LDH, or CellTiter-Glo® assay (CC50)Vehicle (DMSO); staurosporine (toxic control)A large therapeutic window (high CC50/EC50 ratio) is desirable.
Mechanism Aggregation assay (with 0.01% Triton X-100)No detergent controlLoss of potency with detergent indicates non-specific aggregation.[9]
Protocol 1: Kinase Selectivity Profiling

This protocol provides a general framework. Specific kinase/substrate pairs and buffer conditions should be optimized.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline in 100% DMSO. Create a working concentration (e.g., 10 µM) for single-point screening.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of kinase buffer to each well.

  • Compound Addition: Add 50 nL of the test compound (at 10 µM) or DMSO vehicle control to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of each kinase from the panel to its designated well. Incubate for 10 minutes at room temperature to allow compound-kinase interaction.

  • Reaction Initiation: Add 2.5 µL of a mix containing the appropriate substrate and ATP (often at its Km concentration for each kinase) to initiate the reaction.[5]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, which measures ADP production via luminescence).[10][11]

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Plot the results to visualize the selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

  • Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat cells with the test compound (at 1x, 5x, and 10x the EC50) or DMSO vehicle for 2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation.

  • Heating Gradient: Aliquot the lysate from each treatment condition into a series of PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Precipitation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Sample Preparation for Analysis: Collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: Analyze the amount of the target protein remaining in the supernatant for each temperature point and treatment condition using Western Blot.

  • Data Analysis: For each treatment condition, plot the band intensity of the target protein against the temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target stabilization and therefore, engagement.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2019, January 15). Bioinformatics | Oxford Academic. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. (2004, October 15). PubMed. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. [Link]

  • Troubleshooting guide. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). ACS Publications. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information (NCBI). [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • Troubleshooting Cell-based Assays. (n.d.). Eppendorf South Asia Pacific. [Link]

  • Antifungal Activity of Novel 5,6,7,8-Tetrahydroquinazolin Derivatives against Plant Pathogenic Fungi by Targeting Sterol 14α-Demethylase (CYP51) and the Application on Rice. (2025, September 24). PubMed. [Link]

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • The limitations of small-molecule inhibitors. (n.d.). ResearchGate. [Link]

  • Tumor growth-arrest effect of tetrahydroquinazoline-derivative human topoisomerase II-alpha inhibitor in HPV-negative head and neck squamous cell carcinoma - PMC. (2024, April 21). National Institutes of Health (NIH). [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC. (2022, March 29). National Institutes of Health (NIH). [Link]

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • High-throughput simultaneous quantification of five azole anti-fungal agents and one active metabolite in human plasma using ult. (n.d.). ScienceDirect. [Link]

  • Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC. (n.d.). National Institutes of Health (NIH). [Link]

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2026, February 3). ResearchGate. [Link]

Sources

Technical Support Center: Crystallization of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline (TTUQ)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline (TTUQ) . As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. Crystallization is not merely a separation technique; it is a highly sensitive supramolecular assembly process.

TTUQ presents a unique crystallographic challenge: it possesses a highly hydrophobic domain (the trifluoromethyl group and aliphatic tetrahydroquinazoline core) directly coupled to a highly polar, hydrogen-bonding domain (the ureido group). This structural dichotomy frequently leads to phase separation, polymorphic instability, and morphological defects. This guide explains the thermodynamic causality behind these issues and provides self-validating protocols to ensure reproducible, high-yield isolation of the thermodynamically stable polymorph (melting point: 192–193 °C)[1].

I. Core Crystallization Optimization Workflow

The following diagnostic workflow illustrates the logical progression for identifying and resolving the most common TTUQ crystallization failures.

TTUQ_Crystallization Start TTUQ Crude Solution Cooling Cooling / Antisolvent Addition Start->Cooling CheckLLPS Does the solution turn cloudy (oil out) before crystallizing? Cooling->CheckLLPS LLPS_Yes Liquid-Liquid Phase Separation (LLPS) Detected CheckLLPS->LLPS_Yes Yes LLPS_No Clear Nucleation CheckLLPS->LLPS_No No FixLLPS 1. Adjust Solvent Ratio 2. Introduce Seeds at Low Supersaturation LLPS_Yes->FixLLPS CheckPoly Is the melting point consistent (192-193 °C)? LLPS_No->CheckPoly FixLLPS->Cooling Retry Poly_No Polymorphic Mixture (Kinetic Forms Present) CheckPoly->Poly_No No Poly_Yes Thermodynamically Stable Form CheckPoly->Poly_Yes Yes FixPoly Slurry Ripening / Temperature Cycling Poly_No->FixPoly Final Pure TTUQ Crystals Ready for Filtration Poly_Yes->Final FixPoly->CheckPoly Re-test

Fig 1. Decision tree for troubleshooting TTUQ crystallization workflows.

II. Troubleshooting Guides & FAQs

Q1: Why does my TTUQ solution turn into a milky emulsion ("oil out") instead of forming crystals during cooling or antisolvent addition?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). Because TTUQ contains both a lipophilic −CF3​ group and a hydrophilic ureido group, it struggles to solvate uniformly in binary mixtures (like Ethanol/Water) as temperature drops. If supersaturation is generated too rapidly, the chemical potential of the system drives it to cross the binodal curve, splitting the mixture into a solute-rich oil phase and a solvent-rich continuous phase before the activation energy for crystal nucleation can be met . The Solution: You must bypass the metastable LLPS zone. This is achieved by reducing the initial concentration, altering the solvent trajectory, and most importantly, introducing seed crystals before reaching the oiling-out boundary. Seeding provides a low-energy surface for immediate solute deposition, consuming supersaturation and preventing the system from entering the LLPS regime .

Q2: My isolated batches have inconsistent melting points (some at 185 °C, others at 192–193 °C). What is causing this variability?

The Causality: This is a classic case of polymorphism driven by the ureido moiety. Urea derivatives are notorious for forming multiple hydrogen-bonded supramolecular networks (e.g., homomeric tapes vs. cyclic dimers) . Fast cooling traps the molecule in a kinetically favored, metastable polymorph (lower melting point). The Solution: Shift from kinetic to thermodynamic control. Implement a prolonged slurry ripening phase (solution-mediated phase transition) at an elevated temperature. The metastable crystals will dissolve, and the thermodynamically stable form (melting at 192–193 °C) will nucleate and grow.

Q3: The crystals form as fine, hair-like needles that clog the filter and trap residual solvent. How can I improve the morphology?

The Causality: Needle-like (acicular) growth occurs when the crystal grows rapidly along a single 1D axis—typically the primary hydrogen-bond axis of the ureido group—while lateral growth is starved. The Solution: Implement Temperature Cycling (Ostwald Ripening). By oscillating the temperature (e.g., heating by 5 °C, then cooling by 10 °C), you selectively dissolve the high-energy tips of the needles and force the solute to redeposit on the lateral faces, yielding thicker, easily filterable prismatic crystals.

III. Quantitative Data: Solvent Screening Summary

To prevent LLPS and control polymorphism, solvent selection is critical. The table below summarizes the quantitative screening data for TTUQ crystallization.

Solvent SystemSolubility (mg/mL at 60°C)LLPS (Oiling Out) PropensityDominant PolymorphCrystal Morphology
Ethanol / Water (1:1) 85High (Oils out < 40°C)Mixture (Kinetic)Agglomerated spheres
Ethyl Acetate / Heptane 110ModerateForm II (Metastable)Thin plates
Isopropanol (IPA) 45LowForm I (Stable)Fine needles
IPA / Water (9:1) Seeded 60None Form I (Stable) Thick prisms

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process analytical checks (like Polarized Light Microscopy), you ensure the process is on track before proceeding to the next step.

Protocol A: Seeded Cooling Crystallization (LLPS Avoidance)

Objective: Isolate TTUQ without oiling out.

  • Dissolution: Suspend 10.0 g of crude TTUQ in 166 mL of Isopropanol/Water (9:1 v/v). Heat to 65 °C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution to remove foreign particulates (which can act as heterogeneous nucleation sites for metastable forms).

  • Cooling to Seeding Point: Cool the solution linearly to 50 °C at a rate of 0.5 °C/min.

  • Validation Check 1 (PLM): Extract a 1 mL aliquot. Observe under Polarized Light Microscopy (PLM) on a heated stage at 50 °C. The solution must be completely dark (isotropic, no oil droplets or crystals).

  • Seeding: Introduce 0.1 g (1 wt%) of pure TTUQ Form I seeds (pre-milled to <50 µm). Hold the temperature at 50 °C for 60 minutes to allow the seed bed to establish (desupersaturation).

  • Controlled Cooling: Cool from 50 °C to 5 °C at a slow, non-linear rate (e.g., cubic cooling curve) over 6 hours.

  • Isolation: Filter the resulting slurry, wash with 20 mL of cold Isopropanol, and dry in vacuo at 50 °C.

Protocol B: Temperature Cycling & Slurry Ripening (Morphology Control)

Objective: Convert fine needles into filterable prisms and ensure 100% Form I purity.

  • Initial Slurry: Following step 6 of Protocol A, if the PLM reveals fine needles, do not filter.

  • Heating Cycle: Heat the slurry from 5 °C to 45 °C at 1 °C/min. Hold for 30 minutes. (Causality: This dissolves the fine fines and high-energy needle tips).

  • Cooling Cycle: Cool back to 5 °C at 0.2 °C/min. Hold for 60 minutes. (Causality: Solute redeposits on the stable lateral faces of the remaining crystals).

  • Repeat: Execute this cycle 3 times.

  • Validation Check 2 (DSC/PLM): Extract a sample, filter, and dry. PLM should show thick prismatic crystals. Differential Scanning Calorimetry (DSC) must show a single sharp endotherm at 192–193 °C, validating complete conversion to the thermodynamic polymorph.

V. References

  • Title: Liquid–liquid phase separation in pharmaceutical crystallization. Source: Chemical Engineering Research and Design (2021). URL: [Link]

  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Source: Crystals (2021). URL: [Link]

  • Title: Polymorphism of urea-barbituric acid co-crystals. Source: Acta Crystallographica Section B (2008). URL: [Link]

Sources

Validation & Comparative

A Guide to NMR Spectra Comparison for Quality Control of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline Batches

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the comparison of Nuclear Magnetic Resonance (NMR) spectra for different batches of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline. Ensuring batch-to-batch consistency is a critical aspect of quality control in drug development and manufacturing.[1][2][3] NMR spectroscopy is a powerful, non-destructive technique that offers detailed structural information, making it an invaluable tool for verifying the identity, purity, and consistency of active pharmaceutical ingredients (APIs).[2][3][4] This document outlines the rationale behind experimental choices, provides detailed protocols, and offers guidance on interpreting spectral data to ensure product quality.

Introduction: The Imperative of Spectral Consistency

5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline is a complex heterocyclic molecule. Minor variations in the synthetic process can lead to the formation of impurities or structural isomers, which may impact the efficacy and safety of the final drug product.[5] Therefore, a robust analytical method to confirm the structural integrity and purity of each batch is paramount.

¹H and ¹³C NMR spectroscopy serve as a molecular fingerprint, providing a detailed profile of the chemical environment of each proton and carbon atom within the molecule. By comparing the NMR spectra of a new batch against a well-characterized reference standard, we can confidently:

  • Confirm the molecular identity: Ensure the correct compound has been synthesized.

  • Assess purity: Detect and potentially quantify process-related impurities or degradation products.[4][5][6][7]

  • Guarantee batch-to-batch consistency: Verify that each batch is structurally identical to the reference standard.

The principles of quantitative NMR (qNMR) can also be applied for precise purity determination without the need for a specific reference compound for each impurity.[8]

Experimental Protocol: A Self-Validating Workflow

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and standardized instrument parameters.

Consistent sample preparation is the cornerstone of reproducible NMR analysis.

Materials:

  • 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline (Test Batch and Reference Standard)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes[9][10]

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh approximately 10-20 mg of the test batch sample and the reference standard into separate, clean vials.[9] The exact mass should be recorded.

  • Dissolution: Dissolve each sample in 0.6-0.7 mL of DMSO-d₆.[11][12] DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Transfer: Carefully transfer the solutions into separate, high-quality 5 mm NMR tubes. Ensure there are no solid particles in the solution; if necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[12]

  • Labeling: Clearly label each NMR tube with the batch number and sample type (Test or Reference).

Diagram of the NMR Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve Calibrated Balance transfer 3. Transfer to NMR Tube dissolve->transfer Volumetric Pipette label_tube 4. Label Tube transfer->label_tube

Caption: Workflow for preparing NMR samples.

Standardized acquisition parameters are crucial for direct spectral comparison. The following parameters are recommended for a 500 MHz NMR spectrometer.[13]

Parameter¹H NMR¹³C NMRRationale
Spectrometer Frequency500 MHz125 MHzHigher field strength provides better signal dispersion and sensitivity.[1]
SolventDMSO-d₆DMSO-d₆Consistent solvent ensures comparable chemical shifts.
Temperature298 K298 KStable temperature minimizes shifts in resonance frequencies.
Pulse Sequencezg30zgpg30Standard pulse sequences for quantitative measurements.
Relaxation Delay (D1)30 s30 sA long relaxation delay ensures complete T1 relaxation for accurate integration.
Number of Scans (NS)161024Sufficient scans to achieve a good signal-to-noise ratio.
Spectral Width (SW)-2 to 14 ppm-10 to 200 ppmEncompasses the expected chemical shift range for the compound and potential impurities.
Acquisition Time (AQ)~2.7 s~1.3 sAdequate time for the FID to decay, ensuring good resolution.
Data Analysis and Comparison: Interpreting the Spectral Fingerprint

The core of the batch comparison lies in the detailed analysis of the acquired spectra.

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase correct each spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.[14]

Diagram of the NMR Data Analysis Workflow:

G cluster_analysis Data Analysis fid 1. Raw FID Data ft 2. Fourier Transform fid->ft correction 3. Phase & Baseline Correction ft->correction referencing 4. Chemical Shift Referencing correction->referencing comparison 5. Spectral Comparison referencing->comparison

Caption: Workflow for NMR data analysis.

A direct overlay of the test batch spectrum with the reference standard spectrum is the primary method of comparison. The following criteria must be met for a batch to be considered consistent:

  • Chemical Shift (δ): The chemical shifts of all corresponding signals should be within a tolerance of ±0.02 ppm for ¹H NMR and ±0.2 ppm for ¹³C NMR.

  • Peak Multiplicity: The splitting pattern (e.g., singlet, doublet, triplet) of each signal must be identical.

  • Integration: The relative integrals of all signals in the ¹H NMR spectrum must be consistent with the number of protons they represent and match the reference standard.

  • Absence of New Signals: There should be no significant new signals in the test batch spectrum that are not present in the reference standard spectrum. The ICH guidelines recommend identification of impurities present at levels of 0.10% or higher.[5]

The following table presents hypothetical ¹H NMR data for a reference batch. A new batch must show comparable data.

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
NH (Urea)~9.5br s1H
NH (Urea)~7.8s2H
CH₂ (Position 5)~3.4t2H
CH₂ (Position 8)~2.7t2H
CH₂ (Position 6)~1.9m2H
CH₂ (Position 7)~1.8m2H

Note: These are hypothetical values for illustrative purposes. Actual chemical shifts will depend on experimental conditions.

Troubleshooting and Considerations
  • Broad Peaks: Broad signals can indicate the presence of paramagnetic impurities, aggregation, or chemical exchange.

  • Impurity Identification: If new signals are observed, further 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for structural elucidation of the impurity.[6]

  • Quantitative Analysis: For a precise determination of purity, quantitative NMR (qNMR) can be employed using an internal standard with a known concentration.[8]

Conclusion

NMR spectroscopy is a highly specific and reliable method for ensuring the quality and consistency of 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline batches.[3] By adhering to the standardized protocols for sample preparation, data acquisition, and spectral analysis outlined in this guide, researchers and drug development professionals can confidently assess the structural integrity and purity of each manufactured batch, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • Malmendal, A. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]

  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available at: [Link]

  • Liam, B. (2024, December 27). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398. Available at: [Link]

  • Lab Manager. (2025, August 27). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Available at: [Link]

  • Veeprho. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]

  • Pauli, G. F., et al. (2020). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules, 25(15), 3469. Available at: [Link]

  • Veeprho. (2025, March 3). Use of NMR in Impurity Profiling for Pharmaceutical Products. YouTube. Available at: [Link]

  • Contract Pharma. (2011, November 14). Trace Impurity Identification. Available at: [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Available at: [Link]

  • Columbia University. (n.d.). Sample Preparation and Time Required - 1D NMR. Available at: [Link]

  • Letertre, M., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(11), 1083. Available at: [Link]

  • Singh, R., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Magnetic Resonance in Chemistry. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • de Souza, A. M., et al. (2024). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Webster, G. K., et al. (2000). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 48(1), 39-45. Available at: [Link]

  • US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Available at: [Link]

  • Emwas, A. H., et al. (2018). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 14(3), 31. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline. As no specific Safety Data Sheet (SDS) is publicly available for this novel compound, this guide is built upon a conservative assessment of its structural motifs: the quinazoline core, the trifluoromethyl group, and the ureido moiety. The protocols herein are designed to ensure maximum safety through established best practices for analogous chemical structures.

Hazard Assessment by Structural Analogy

The primary hazards of this compound are inferred from its constituent parts. Quinazoline derivatives are known to be biologically active and can cause skin, eye, and respiratory irritation[1]. The trifluoromethyl group is common in potent pharmaceuticals, and halogenated organic compounds require specific handling and disposal considerations[2][3]. Therefore, 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline should be treated as a hazardous substance with potential for acute toxicity, skin irritation, and serious eye irritation[3][4].

Assumed Hazard Classifications:

Hazard ClassCategoryRationale
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Based on data for similar quinazoline and trifluoromethyl-containing compounds[4].
Skin IrritationCategory 2 (Causes skin irritation)A common hazard for quinazoline derivatives and other heterocyclic compounds[1][5].
Serious Eye IrritationCategory 2A (Causes serious eye irritation)Consistent with warnings for analogous chemical structures[3][6].
Specific Target Organ ToxicityMay cause respiratory irritationHandling fine powders of complex organic molecules often poses a risk of respiratory tract irritation[1][7].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure. The selection of specific PPE is based on the task being performed (e.g., handling solids vs. solutions).

Protection TypeSpecificationCausality and Rationale
Eye & Face Chemical splash goggles conforming to EN166 (EU) or NIOSH (US). A full-face shield is required when handling >10g of solid or >100mL of solution[1].Protects against accidental splashes of the compound or solvents. A face shield offers broader protection for high-risk tasks[1][3].
Hand Chemical-resistant nitrile or neoprene gloves. Inspect for perforations before each use.Provides a direct barrier against skin contact. While specific breakthrough time data is unavailable, nitrile and neoprene are recommended for similar quinazoline derivatives[1]. Contaminated gloves must be disposed of as hazardous waste[3].
Body Flame-resistant laboratory coat.Prevents direct skin contact and protects personal clothing from contamination. This barrier is easily removable in case of a significant spill[1].
Respiratory A NIOSH-approved N95 dust mask or a higher-level respirator (e.g., full-face respirator with appropriate cartridges for organic vapors and particulates)[3].Mandatory when handling the solid powder outside of a certified chemical fume hood. This prevents the inhalation of airborne particles, a primary route of exposure for potent compounds[1].

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational plan is critical for safety and experimental integrity. All manipulations of the solid compound must be performed within a certified chemical fume hood to control dust and potential vapors[1].

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible and unobstructed[1][6].

    • Don all required PPE as detailed in the table above.

    • Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the chemical fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer (Solid):

    • Conduct all weighing and transfer operations on a non-porous, easily decontaminated surface within the fume hood.

    • Use spark-proof tools and handle the compound gently to avoid creating airborne dust[2][8].

  • Dissolving:

    • When preparing solutions, add the solid 5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline to the solvent slowly and with stirring. This prevents splashing and ensures controlled dissolution[9].

  • Post-Handling Decontamination:

    • Thoroughly wash hands and any potentially exposed skin with soap and water after handling, even if gloves were worn[1].

    • Decontaminate all work surfaces and equipment used during the procedure.

    • Remove and dispose of contaminated PPE (especially gloves) in the designated hazardous waste stream[3].

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Post-Handling prep_ppe Don Appropriate PPE weigh Weigh Solid Compound prep_ppe->weigh prep_env Verify Safety Equipment (Fume Hood, Eyewash) prep_env->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Reaction dissolve->reaction decon Decontaminate Surfaces & Equipment reaction->decon wash Wash Hands Thoroughly decon->wash waste_ppe Dispose of Contaminated PPE decon->waste_ppe

Caption: Standard operational workflow for handling the target compound.

Storage and Spill Management

Proper storage is crucial for maintaining chemical integrity and safety.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area[1][8]. The storage area should be secure and accessible only to authorized personnel.

  • Incompatibilities: Keep away from strong oxidizing agents to avoid potentially hazardous reactions[1][10].

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealed hazardous waste container for disposal[2].

    • Clean the spill area thoroughly.

Disposal Plan

Due to the presence of the trifluoromethyl group, all waste containing this compound must be treated as halogenated hazardous chemical waste.

  • Waste Segregation: Collect all waste, including contaminated consumables (gloves, pipette tips, absorbent paper), in a designated and clearly labeled hazardous waste container[3]. The container must be sealed to prevent leaks[3].

  • Disposal Method: The standard and required procedure for the ultimate disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. This process neutralizes harmful combustion by-products.

  • Vendor: All final disposal must be handled by a licensed and approved waste disposal company[2][3]. Do not dispose of this chemical into drains or the environment[3][11].

Disposal Workflow Diagram

G cluster_collection Step 1: Collection cluster_storage Step 2: Interim Storage cluster_disposal Step 3: Final Disposal gen Waste Generated (Compound, Contaminated PPE) collect Collect in Designated, Sealed Hazardous Waste Container gen->collect label_cont Label Container Clearly 'Hazardous Halogenated Waste' collect->label_cont store Store in Locked, Ventilated Hazardous Waste Area label_cont->store contact Contact Licensed Waste Disposal Company store->contact arrange Arrange for Pickup & Incineration contact->arrange

Caption: Decision and procedural flow for proper waste disposal.

References

  • Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide. Benchchem. 2

  • Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone. Benchchem. 1

  • Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. Benchchem. 3

  • COVER PAGE. OECD-HPV. 7

  • SAFETY DATA SHEET. TCI Chemicals.

  • Safety data sheet. Wynnstay. 11

  • SAFETY DATA SHEET. Fisher Scientific. 6

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Sigma-Aldrich. 10

  • Personal protective equipment for handling Isoquinoline-8-sulfonamide. Benchchem. 9

  • Safety Data Sheet. Cayman Chemical. 5

  • 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline. NextSDS. 4

  • Safety Data Sheet. TargetMol. 8

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydro-4-trifluoromethyl-2-ureidoquinazoline

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.